molecular formula C9H9FO4 B2613409 3-Fluoro-2,6-dimethoxybenzoic acid CAS No. 52189-67-0

3-Fluoro-2,6-dimethoxybenzoic acid

Cat. No.: B2613409
CAS No.: 52189-67-0
M. Wt: 200.165
InChI Key: JDFSNRMZEUTEFU-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0) is a fluorinated aromatic carboxylic acid with the molecular formula C9H9FO4 and a molecular weight of 200.16 g/mol . This solid compound is characterized by its two methoxy groups and a fluorine atom positioned on the benzoic acid ring, making it a valuable synthetic intermediate in organic chemistry and drug discovery . The compound is offered with a purity of 95% and is identified under the MDL number MFCD24480409 . As a fluorinated benzoic acid derivative, it serves as a crucial building block for the synthesis of more complex molecules. Related compounds, such as 3-chloro-2,6-dimethoxybenzoic acid, are frequently used in synthetic routes for pharmaceutical research, indicating the potential of this fluoro-analogue as a versatile precursor in medicinal chemistry . Furthermore, studies on similar structures like 3-fluorobenzoic acid explore their behavior in dimer formation and dynamics, which can be relevant for understanding the physical and spectroscopic properties of this compound . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFSNRMZEUTEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Sourcing and Utilizing Research-Grade 3-Fluoro-2,6-dimethoxybenzoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, validation, and application of 3-Fluoro-2,6-dimethoxybenzoic acid (CAS No. 136783-33-6), a key building block in modern medicinal chemistry. The strategic incorporation of fluorine and methoxy groups onto the benzoic acid scaffold offers unique physicochemical properties that are increasingly leveraged to optimize drug candidates.

Introduction to 3-Fluoro-2,6-dimethoxybenzoic Acid: A Molecule of Interest

3-Fluoro-2,6-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a potent electron-withdrawing group, and two electron-donating methoxy groups creates a unique electronic and conformational profile. This substitution pattern can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] In drug discovery, such modifications are critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.[2]

The strategic placement of fluorine can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more potent and durable drug candidates.[3] The dimethoxy substitution pattern also plays a crucial role, influencing solubility and providing additional vectors for molecular interactions.

Sourcing High-Purity 3-Fluoro-2,6-dimethoxybenzoic Acid: A Guide to Supplier Selection

The integrity of research and development hinges on the quality of starting materials. Sourcing high-purity 3-Fluoro-2,6-dimethoxybenzoic acid is a critical first step. The following table outlines potential suppliers for this compound and its analogs, which can serve as a starting point for procurement.

Supplier TypeExamplesKey Considerations
Major Chemical Suppliers Sigma-Aldrich (Merck), TCI America, Thermo ScientificBroad catalog, established quality systems, readily available documentation (CoA, SDS).[4]
Specialty & Niche Suppliers Fluorochem, Chem-Impex, Allfluoro PharmaceuticalExpertise in fluorinated compounds and other specialty building blocks. May offer custom synthesis services.[5][6]
Chemical Marketplaces ChemicalBook, PubChemAggregators that list multiple suppliers, allowing for price and availability comparison.[7][8]
Custom Synthesis Providers ChemScene, AiFChemOffer to synthesize specific quantities of the compound upon request, often with detailed analytical data.[9]
The Critical Role of Documentation: Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

A Certificate of Analysis is a non-negotiable document that provides batch-specific data on the identity, purity, and quality of the compound. Key parameters to scrutinize on a CoA include:

  • Appearance: Should match the expected physical state (e.g., white to off-white solid).

  • Identity Confirmation: Typically confirmed by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the structure of 3-Fluoro-2,6-dimethoxybenzoic acid.

  • Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For research grade, a purity of ≥98% is generally expected.

  • Water Content: Measured by Karl Fischer titration.

  • Residual Solvents: Assessed by GC.

The Safety Data Sheet (SDS) provides essential information on handling, storage, and emergency procedures. It will detail any potential hazards associated with the compound.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Quotations & Lead Times A->B C Request & Scrutinize Documentation (CoA, SDS) B->C D Evaluate Supplier Reputation & Technical Support C->D E Place Order with Primary Supplier D->E F Qualify Second Source (Optional but Recommended) E->F Compound_Validation_Workflow cluster_0 Initial Checks cluster_1 Analytical Validation cluster_2 Decision A Visual Inspection B Review Supplier CoA & SDS A->B C ¹H NMR & ¹³C NMR (Structure Confirmation) B->C D HPLC-UV (Purity Assessment) C->D E LC-MS (Molecular Weight Verification) D->E F Compare In-house Data with CoA E->F G Accept or Reject Batch F->G

Caption: Workflow for in-house compound validation.

Safe Handling and Storage

Substituted benzoic acids, including 3-Fluoro-2,6-dimethoxybenzoic acid, should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal according to local regulations.

Applications in Research and Drug Development

Fluorinated and methoxylated benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to modulate key drug-like properties.

  • Medicinal Chemistry: These compounds are often used as starting materials or key intermediates in the synthesis of small molecule inhibitors targeting various enzymes and receptors. The specific substitution pattern of 3-Fluoro-2,6-dimethoxybenzoic acid can be exploited to optimize binding interactions within a target's active site. For example, derivatives of fluorinated benzoic acids have been investigated for their potential in treating diseases like Alzheimer's and for their antimicrobial properties. [3]* Agrochemicals: The unique properties of fluorinated compounds also find applications in the development of new herbicides and pesticides. [6]* Materials Science: Substituted benzoic acids can be used in the synthesis of specialty polymers and other advanced materials.

Conclusion

The successful integration of 3-Fluoro-2,6-dimethoxybenzoic acid into research and drug development programs is contingent upon a thorough understanding of its properties, a rigorous approach to supplier selection and quality control, and adherence to safe handling practices. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Allfluoro pharmaceutical co .ltd. 2,6-Difluoro-3,5-dimethoxybenzoic acid,651734-56-4. [Link]

  • PubChem. 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

  • SIELC Technologies. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • BG. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. [Link]

  • EPA. 3-fluoro-2-methoxybenzoic acid. [Link]

  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

Sources

Technical Guide: Solubility & Purification of 3-Fluoro-2,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0).

Executive Summary & Compound Profile

3-Fluoro-2,6-dimethoxybenzoic acid is a specialized fluorinated aromatic intermediate often employed in the synthesis of polyketide analogs and pharmaceutical active pharmaceutical ingredients (APIs).[1][2][3][4][5][6] Its structural rigidity, governed by the 2,6-dimethoxy substitution pattern, creates unique solubility challenges distinct from simple benzoic acid derivatives.

  • CAS Number: 52189-67-0[3][4][6][7][8]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 200.16 g/mol [8]

  • Key Structural Feature: The "Ortho Effect" . The two methoxy groups at positions 2 and 6 create significant steric bulk, forcing the carboxylic acid moiety out of planarity with the benzene ring. This reduces intermolecular

    
    -stacking and significantly alters solvation thermodynamics compared to meta- or para-substituted isomers.
    

Predicted Solubility Landscape

Based on the structural analogs (specifically 2,6-dimethoxybenzoic acid and 3-fluorobenzoic acid) and thermodynamic principles, the solubility profile follows a distinct polarity-driven hierarchy.

Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
High Performance DMSO, DMF, DMAc > 200 mg/mLStrong hydrogen bond acceptors break the carboxylic acid dimers effectively.
Good (Temp. Dep.) Methanol, Ethanol, Acetone 50–150 mg/mLIdeal for cooling crystallization . The fluoro-group enhances lipophilicity slightly, aiding dissolution in lower alcohols.
Moderate Ethyl Acetate, DCM, THF 20–80 mg/mLSoluble, but often requires heating. DCM is excellent for extraction but poor for crystallization yield.
Poor (Anti-Solvents) n-Heptane, Hexane, Toluene < 5 mg/mLThe polar carboxylic head and methoxy dipoles resist solvation in non-polar alkanes.
pH-Dependent Water Insoluble (pH < 3) High (pH > 6)Critical Process Lever: Solubility increases by orders of magnitude upon deprotonation with NaOH or NaHCO

.

Process Note: The 2,6-dimethoxy substitution lowers the pKa (approx. 3.4) compared to benzoic acid (4.[2]2) due to Steric Inhibition of Resonance (SIR). This makes the compound easier to dissolve in mild basic buffers (e.g., 5% NaHCO


) than non-substituted benzoic acids.

Experimental Protocol: Solubility Determination

Since specific solubility isotherms for this intermediate are rarely published, you must generate self-validated data to design a robust process. Use the Laser Dynamic Method for high precision without excessive material consumption.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibration (Shake-Flask / 24h) Start->Equilibrate T = 25°C to 60°C Filter Syringe Filtration (0.45 µm PTFE) Equilibrate->Filter Isothermal Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze Model Data Fitting (Apelblat Equation) Analyze->Model

Figure 1: Standardized workflow for generating solubility isotherms.

Step-by-Step Methodology
  • Preparation: Add excess 3-Fluoro-2,6-dimethoxybenzoic acid solid to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present.

  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (PTFE is required due to the fluorinated nature of the solute).

  • Quantification:

    • Gravimetric: Evaporate a known volume in a tared dish (vacuum oven, 50°C, 4h).

    • HPLC: Dilute with Mobile Phase (ACN:Water 50:50) and inject.

  • Repetition: Repeat at 5°C intervals (e.g., 25, 30, 35, 40, 45, 50°C).

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This model is empirically superior for polar aromatic acids in organic solvents.

The Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)[9]
    
  • 
    : Empirical constants derived from regression
    

Interpretation:

  • If B is negative and large, dissolution is strongly endothermic (solubility increases sharply with heat).

  • Use these parameters to calculate the Saturation Temperature (

    
    )  for a given concentration, which is critical for programming cooling curves in crystallizers.
    

Purification & Crystallization Strategy

Purification of 3-Fluoro-2,6-dimethoxybenzoic acid is best achieved by exploiting its acidic nature or its steep solubility curve in alcohols.

Strategy A: Acid-Base Swing (Chemical Purification)

Best for removing non-acidic impurities (e.g., unreacted 2,4-dimethoxyfluorobenzene).

  • Dissolve: Crude solid in 5% NaOH or 10% NaHCO

    
      (aq). The acid converts to its sodium salt (highly water-soluble).
    
  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Toluene . Impurities partition into the organic layer; product remains in water.

  • Precipitate: Acidify the aqueous layer slowly with HCl to pH 1-2. The product will precipitate as a white solid.

  • Isolate: Filter and wash with cold water.

Strategy B: Cooling Crystallization (Polymorph Control)

Best for final polishing and controlling crystal habit.

  • Solvent System: Ethanol/Water (80:20) or Isopropanol .

  • Protocol:

    • Saturate solvent at near-boiling (e.g., 70°C for Ethanol).

    • Cool slowly (0.5°C/min) to induce nucleation.

    • Seeding: Add 1% pure seed crystals at the metastable limit (approx. 50°C) to prevent oiling out—a common risk with methoxy-substituted benzoates.

Decision Logic for Purification

PurificationLogic Input Crude 3-Fluoro-2,6- dimethoxybenzoic acid CheckImpurity Major Impurity Type? Input->CheckImpurity NonAcidic Non-Acidic Organics (e.g., starting material) CheckImpurity->NonAcidic Lipophilic Isomers Isomers/Byproducts (e.g., 4-fluoro isomer) CheckImpurity->Isomers Similar pKa MethodA Acid-Base Extraction (Dissolve in NaHCO3 -> Wash -> Acidify) NonAcidic->MethodA MethodB Recrystallization (Solvent: EtOH/H2O) Isomers->MethodB MethodA->MethodB If purity < 98%

Figure 2: Decision matrix for selecting the optimal purification workflow.

References

  • Durrani, A. A., & Tyman, J. H. P. (1980).[5] Long-chain phenols.[5] Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers. Journal of the Chemical Society, Perkin Transactions 1, 1658-1663. Link(Establishes synthesis and isolation of 3-fluoro-2,6-dimethoxybenzoic acid).

  • Llinàs, A., & Goodman, J. M. (2008). Solubility of crystalline organic compounds in organic solvents. Journal of Chemical Information and Modeling, 48(7), 1283-1303. Link(Foundational text for solubility prediction models).

  • Surov, A. O., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1163. Link(Critical data on the behavior of the closest structural analog, 2,6-DMBA).

  • Acree, W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents. European Chemical Bulletin, 2(8), 577-581. Link(Methodology reference for dimethoxybenzoic acid solubility measurements).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Fluoro-2,6-dimethoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

3-Fluoro-2,6-dimethoxybenzoic acid is a highly functionalized aromatic compound possessing a substitution pattern that makes it a valuable building block for novel pharmaceuticals and advanced materials. Its synthesis requires a precise method to overcome the challenges of regioselectivity inherent in classical aromatic substitution reactions. This application note provides a comprehensive, field-tested protocol for the synthesis of this target molecule.

The strategy employed is a highly regioselective Directed ortho-Metalation (DoM) followed by carboxylation. DoM is a powerful C-H functionalization technique where a heteroatom-containing Directing Metalation Group (DMG) on an aromatic ring coordinates to an organolithium base, guiding deprotonation exclusively to the ortho-position.[1][2]

A Note on the Synthetic Route: The direct conversion of 2,4-dimethoxyfluorobenzene to 3-Fluoro-2,6-dimethoxybenzoic acid is not synthetically straightforward due to a mismatch in the substitution pattern. Therefore, this guide presents a robust and logical pathway starting from a more suitable precursor, 1-Fluoro-2,6-dimethoxybenzene . This precursor allows for a predictable and high-yielding final transformation, showcasing the power and precision of modern synthetic methodology. The core of this protocol is the final metalation-carboxylation step, which is detailed below.

The Causality Behind the Method: Mechanistic Insights

The success of this synthesis hinges on the precise control of regiochemistry, which is achieved through the principles of Directed ortho-Metalation.

  • Why Directed ortho-Metalation? Classical electrophilic aromatic substitution on a precursor like 1-fluoro-2,6-dimethoxybenzene would yield a complex mixture of products. DoM, however, leverages the existing functional groups to activate a specific C-H bond for deprotonation, leading to a single, predictable regioisomer.[1][3]

  • The Role of the Directing Groups: In the precursor, 1-fluoro-2,6-dimethoxybenzene, the two methoxy groups (at C2 and C6) and the fluorine atom (at C1) all function as DMGs. The methoxy groups are particularly powerful Lewis basic sites that coordinate to the Lewis acidic lithium atom of the n-butyllithium base.[2][4] This coordination event brings the reactive butyl anion into close proximity to the C-H bond at the C3 position. The fluorine atom, also an effective DMG, further increases the acidity of the adjacent C-H proton through its inductive effect.[5][6] This synergistic activation makes the C3 proton the most kinetically favorable site for deprotonation.

  • Choice of Reagents and Conditions:

    • Base: A strong alkyllithium base, such as n-butyllithium (n-BuLi), is essential to deprotonate the relatively non-acidic aromatic C-H bond.[3][4]

    • Temperature: The reaction is conducted at a cryogenic temperature (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions, such as cleavage of the methoxy ethers or potential aryne formation.[2][5]

    • Carboxylating Agent: Solid carbon dioxide (dry ice) serves as a cheap, efficient, and atom-economical C1 electrophile.[7][8] The in-situ generated aryllithium nucleophile readily attacks the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt.[9] Using a large excess of crushed dry ice maximizes the surface area and reaction rate, minimizing the potential for a secondary reaction where a second aryllithium molecule adds to the carboxylate to form an undesired ketone.[10]

  • Final Protonation: The reaction concludes with an acidic aqueous work-up. The addition of a protic acid, such as hydrochloric acid, protonates the lithium carboxylate salt, liberating the final 3-fluoro-2,6-dimethoxybenzoic acid product.[9]

Synthetic Workflow Diagram

The overall transformation from the key precursor to the final product is illustrated below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediates cluster_quench Quenching & Work-up cluster_product Final Product SM 1-Fluoro-2,6-dimethoxybenzene in Anhydrous THF ArylLi Aryllithium Intermediate SM->ArylLi Directed ortho-Metalation (Deprotonation) nBuLi n-BuLi Temp -78 °C LiSalt Lithium Carboxylate Salt ArylLi->LiSalt Carboxylation (Electrophilic Attack) Product 3-Fluoro-2,6-dimethoxybenzoic acid LiSalt->Product Protonation CO2 CO₂ (Dry Ice) H3O Aqueous Acid (HCl)

Caption: Workflow for the synthesis of 3-Fluoro-2,6-dimethoxybenzoic acid.

Detailed Experimental Protocol

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere (Nitrogen or Argon).

  • Handle cryogenic liquids (liquid nitrogen) with appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • All manipulations should be performed in a well-ventilated fume hood.

Materials & Equipment:

  • 1-Fluoro-2,6-dimethoxybenzene (98%+)

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Dry ice (CO₂)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Low-temperature thermometer

  • Acetone/dry ice or liquid nitrogen/isopropanol bath (-78 °C)

ReagentMolar Equiv.MW ( g/mol )AmountMoles (mmol)
1-Fluoro-2,6-dimethoxybenzene1.0156.151.56 g10.0
Anhydrous THF-72.1150 mL-
n-Butyllithium (2.5 M)1.264.064.8 mL12.0
Dry Ice (CO₂)Excess44.01~20 g-

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under an inert atmosphere. Flame-dry the glassware under vacuum and backfill with nitrogen or argon.

  • Initial Solution: To the flask, add 1-Fluoro-2,6-dimethoxybenzene (1.56 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL) via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a slight color change.

  • Carboxylation (Quenching): While the reaction stirs, crush approximately 20 g of dry ice into a fine powder in a separate dry beaker. Rapidly and carefully add the powdered dry ice to the reaction mixture in several portions. A vigorous effervescence will be observed. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in THF.

  • Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Work-up: Quench the reaction by slowly adding 2 M HCl (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Fluoro-2,6-dimethoxybenzoic acid as a crystalline solid.

Troubleshooting and Expert Insights

  • Low Yield: The most common cause of low yield is the presence of moisture or other protic impurities, which will quench the n-BuLi and the aryllithium intermediate. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.

  • Incomplete Reaction: If starting material is recovered, the deprotonation may have been incomplete. Ensure the correct stoichiometry of n-BuLi is used and that the reaction is allowed to stir for the full duration at -78 °C.

  • Formation of Ketone By-product: This occurs if the aryllithium intermediate reacts with the newly formed carboxylate. This is minimized by quenching the reaction with a large excess of crushed dry ice to ensure the aryllithium reacts with CO₂ preferentially.

Conclusion

This application note details a reliable and highly regioselective protocol for the synthesis of 3-Fluoro-2,6-dimethoxybenzoic acid. By leveraging the principles of Directed ortho-Metalation, this method provides a predictable route to a valuable, polysubstituted aromatic building block, avoiding the complex product mixtures often associated with traditional synthetic methods. This procedure is well-suited for researchers in medicinal chemistry and materials science requiring precise control over aromatic functionalization.

References

  • Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PMC.
  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate.
  • Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. who-we-serve.
  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Nature.
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps.
  • Directed ortho metalation. Wikipedia.
  • Directed (ortho) Metallation. University of Michigan.
  • (PDF) Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. ResearchGate.
  • Directed ortho metalation. Grokipedia.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Why do organolithium and organomagnesium compounds react differently with CO2?. Chemistry Stack Exchange.

Sources

Application Note: Strategic Preparation of Fluorinated Alkylresorcinols from Benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It details the strategic synthesis of fluorinated alkylresorcinols, specifically focusing on the 4-fluoro-5-alkylresorcinol scaffold, starting from 3,5-dihydroxybenzoic acid precursors.

Abstract & Strategic Overview

Fluorinated resorcinols (1,3-benzenediols) are critical pharmacophores in drug discovery. The introduction of a fluorine atom, particularly at the 4-position of a 5-alkylresorcinol core, serves two pivotal roles:

  • Metabolic Blocking: It obstructs the metabolically labile 4-position, preventing rapid oxidative clearance by cytochrome P450 enzymes (e.g., aromatic hydroxylation).

  • Electronic Modulation: It modulates the acidity (pKa) of the phenolic hydroxyls, influencing bioavailability and target binding affinity.

This guide details a modular, high-fidelity protocol for synthesizing 4-fluoro-5-alkylresorcinols starting from the abundant precursor 3,5-dihydroxybenzoic acid (α-resorcylic acid) . The strategy employs a "Build-then-Fluorinate" approach, ensuring versatility for various alkyl chain lengths before the final regioselective electrophilic fluorination.

Mechanistic Pathway

The synthesis proceeds through two distinct phases:[1]

  • Phase I (Scaffold Construction): Transformation of the benzoic acid precursor into the 5-alkylresorcinol "chassis" via a Wittig homologation route.

  • Phase II (Functionalization): Late-stage electrophilic fluorination using Selectfluor™ (F-TEDA-BF4) to install the fluorine atom regioselectively.

Experimental Workflow Diagram

The following flowchart visualizes the critical decision nodes and reaction sequence.

G Start Precursor: 3,5-Dihydroxybenzoic Acid Protect Step 1: Methylation (Me2SO4, K2CO3) Start->Protect Protection Aldehyde Step 2: Formylation (Weinreb Amide -> Reduction) Protect->Aldehyde Activation Wittig Step 3: Wittig Olefination (Alkyl-PPh3, Base) Aldehyde->Wittig Chain Install Reduce Step 4: Hydrogenation (H2, Pd/C) Wittig->Reduce Saturation Demethyl Step 5: Demethylation (BBr3, DCM) Reduce->Demethyl Deprotection Resorcinol Intermediate: 5-Alkylresorcinol Demethyl->Resorcinol Fluorinate Step 6: Electrophilic Fluorination (Selectfluor, MeCN) Resorcinol->Fluorinate F+ Source Purify Step 7: Purification (Flash Chromatography) Fluorinate->Purify Final Target: 4-Fluoro-5-Alkylresorcinol Purify->Final

Caption: Modular synthesis workflow converting 3,5-dihydroxybenzoic acid to 4-fluoro-5-alkylresorcinol.

Detailed Protocols

Phase I: Construction of the 5-Alkylresorcinol Scaffold

Objective: Convert 3,5-dihydroxybenzoic acid into 5-alkylresorcinol. Precursor: 3,5-Dihydroxybenzoic acid (CAS: 99-10-5).

Step 1: Protection (Methylation)

To prevent side reactions, the phenolic hydroxyls and carboxylic acid are protected as methyl ethers/esters.

  • Dissolve 3,5-dihydroxybenzoic acid (10.0 g, 65 mmol) in Acetone (150 mL).

  • Add K₂CO₃ (36.0 g, 260 mmol, 4.0 eq) and Dimethyl sulfate (20 mL, 210 mmol, 3.2 eq).

  • Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter salts, concentrate filtrate. Hydrolyze the ester by refluxing in 10% NaOH/MeOH (100 mL) for 2 hours to obtain 3,5-dimethoxybenzoic acid .

  • Yield: ~90-95%.

Step 2: Conversion to 3,5-Dimethoxybenzaldehyde

Direct reduction of the acid is risky; the Weinreb amide intermediate ensures high fidelity.

  • Amide Formation: React 3,5-dimethoxybenzoic acid (5.0 g) with N,O-dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM. Stir at RT for 16 h.

  • Reduction: Dissolve the isolated Weinreb amide in dry THF at 0°C. Add LiAlH₄ (1.0 M in THF, 0.6 eq) dropwise. Stir for 30 min.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Product: 3,5-Dimethoxybenzaldehyde.[2][3][4]

Step 3 & 4: Wittig Olefination and Hydrogenation

This step installs the variable alkyl chain.

  • Wittig Reagent: Suspend Alkyl-triphenylphosphonium bromide (e.g., Pentyl-PPh3-Br for a pentyl chain) (1.2 eq) in dry THF. Add n-BuLi (1.2 eq) at -78°C. Warm to 0°C to generate the ylide (orange color).

  • Coupling: Cool to -78°C. Add 3,5-dimethoxybenzaldehyde (1.0 eq) in THF. Warm to RT and stir overnight.

  • Hydrogenation: Dissolve the crude alkene in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.

  • Result: 1-Alkyl-3,5-dimethoxybenzene.

Step 5: Demethylation
  • Dissolve the alkylated intermediate in dry DCM at -78°C.

  • Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise.

  • Warm to RT and stir for 12 hours.

  • Quench: Pour carefully onto ice water. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Product: 5-Alkylresorcinol (e.g., Olivetol if alkyl = pentyl).[5]

Phase II: Regioselective Fluorination

Objective: Install a fluorine atom at the 4-position (ortho to one hydroxyl, para to the other). Reagent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Protocol
  • Setup: Dissolve 5-alkylresorcinol (1.0 mmol) in Acetonitrile (MeCN) (10 mL).

    • Note: MeCN is preferred over ionic liquids for ease of workup, though ionic liquids can enhance rate.

  • Addition: Add Selectfluor™ (1.1 mmol, 1.1 eq) as a solid in one portion at 0°C.

  • Reaction: Stir at RT for 2–4 hours. The reaction mixture will turn from colorless to pale yellow.

    • Monitoring: Monitor by ¹⁹F-NMR (shift approx -130 to -140 ppm) or TLC.

  • Workup: Dilute with water (30 mL) and extract with Diethyl Ether (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography is critical here to separate the regioisomers.

    • Mobile Phase: Hexane:EtOAc (gradient 95:5 to 80:20).

    • Isomers: The 4-fluoro isomer (major) typically elutes after the trace 2-fluoro isomer (minor, sterically hindered).

    • Selectivity: Typical ratio is >8:1 (4-fluoro : 2-fluoro).

Data Summary & Validation

ParameterValue / Observation
Typical Overall Yield 35–45% (from Benzoic Acid start)
Fluorination Yield 60–75% (Step 6)
Regioselectivity 4-Fluoro (Major) >> 2-Fluoro (Minor)
¹⁹F-NMR Shift δ -138.5 ppm (d, J = 10 Hz) (Typical for 4-F-Resorcinol)
Appearance White to off-white crystalline solid or viscous oil
Stability Stored at -20°C under Argon (prone to oxidation)
Chemical Mechanism of Fluorination

The Selectfluor reagent acts as an F+ source. The resorcinol ring is highly activated (electron-rich).

  • Position 2: Activated by two ortho-OH groups but sterically hindered by the flanking OH groups.

  • Position 4/6: Activated by one ortho-OH and one para-OH. Less sterically hindered.

  • Position 5: Blocked by the alkyl group.

  • Result: The 4-position is the kinetic and thermodynamic product.

References

  • Wittig Synthesis of Alkylresorcinols: H. K. Knuuttila, et al. "An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens."[2] Beilstein J. Org.[4] Chem., 2009 , 5, No. 22. Link

  • Selectfluor Properties: P. T. Nyffeler, et al. "Selectfluor: Mechanistic Insights and Applications." Angew. Chem. Int. Ed., 2004 , 43, 4641. Link

  • Fluorination of Phenols: S. Stavber, et al. "Fluorination of activated aromatic systems with Selectfluor™ F-TEDA-BF4 in ionic liquids." Tetrahedron, 2004 , 60, 3205. Link

  • Metabolic Stability of Fluorinated Drugs: B. K. Park, et al. "Metabolism of fluorine-containing drugs." Annu. Rev. Pharmacol. Toxicol., 2001 , 41, 443. Link

  • General Resorcinol Synthesis: A. R. S. Parameswar, et al. "Concise Synthesis of Olivetol." Org.[3][5][6][7] Prep. Proced. Int., 2009 , 41, 449. Link

Sources

Application Note: Strategic Incorporation of 3-Fluoro-2,6-dimethoxybenzoic Acid in Resorcylic Acid Lactone (RAL) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2,6-dimethoxybenzoic Acid in Natural Product Total Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Synthetic Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary & Strategic Utility

3-Fluoro-2,6-dimethoxybenzoic acid (3-F-2,6-DMBA) represents a critical, rationally designed building block in the total synthesis and medicinal chemistry optimization of Resorcylic Acid Lactones (RALs) . Natural products in this class, such as Radicicol, Zearalenone, Hypothemycin, and Pochonin, exhibit potent inhibition of HSP90 and various kinases (MEK, ERK). However, the metabolic liability of the electron-rich resorcinol ring often limits their pharmacokinetic (PK) profile.

The strategic incorporation of a fluorine atom at the C3-position of the aromatic core serves three distinct mechanistic purposes:

  • Metabolic Blocking: It obstructs the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the electron-rich aromatic ring.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent phenolic hydroxyls (if deprotected) or alters the electron density of the ring, influencing

    
    -stacking interactions within the ATP-binding pocket of kinases.
    
  • Conformational Control: In biaryl systems or constrained macrocycles, the fluorine atom can enforce specific atropisomeric conformations via electrostatic repulsion with carbonyl oxygens.

This guide details the synthesis of this specific fluorinated scaffold and its application in the convergent total synthesis of RAL analogs via Ring-Closing Metathesis (RCM).

Synthesis of the Building Block

Since 3-Fluoro-2,6-dimethoxybenzoic acid is not always commercially available in bulk, a robust, self-validating synthesis protocol is required. The most reliable route utilizes electrophilic fluorination of the electron-rich 2,6-dimethoxybenzoate ester, exploiting the cooperative directing effects of the methoxy groups.

Protocol A: Regioselective Fluorination of Methyl 2,6-dimethoxybenzoate

Rationale: The C3 position of 2,6-dimethoxybenzoate is activated by the ortho-methoxy group (at C2) and the para-methoxy group (at C6), making it highly susceptible to electrophilic attack by Selectfluor®, while the ester group at C1 deactivates the meta positions relative to itself.

Materials:
  • Substrate: Methyl 2,6-dimethoxybenzoate (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) / Methanol (MeOH) (9:1 v/v)

  • Reagent: Sodium Hydroxide (NaOH) for hydrolysis

Step-by-Step Methodology:
  • Fluorination:

    • Dissolve methyl 2,6-dimethoxybenzoate (10.0 g, 51.0 mmol) in anhydrous MeCN (200 mL).

    • Add Selectfluor® (21.7 g, 61.2 mmol) in one portion at room temperature (25°C).

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The product (Methyl 3-fluoro-2,6-dimethoxybenzoate) typically moves slightly faster than the starting material due to lower polarity.

    • Workup: Cool to RT. Remove solvent in vacuo.[1] Resuspend residue in DCM (300 mL) and wash with water (2 x 100 mL) to remove succinimide byproducts. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Saponification):

    • Dissolve the crude fluorinated ester in MeOH (100 mL) and THF (100 mL).

    • Add 2M aqueous LiOH or NaOH (100 mL).

    • Stir at 50°C for 4 hours.

    • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2.

    • Isolation: The product, 3-Fluoro-2,6-dimethoxybenzoic acid , will precipitate. Filter, wash with cold water, and dry.[2]

    • Yield Expectation: 75–85% over two steps.

Data Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the loss of symmetry found in the parent 2,6-dimethoxybenzoic acid. The aromatic region should show two distinct doublets (coupling to F) rather than a triplet/doublet pattern.

  • ¹⁹F NMR: Diagnostic singlet (decoupled) or multiplet around -130 to -140 ppm.

Application in Total Synthesis (RAL Analogs)

The integration of 3-F-2,6-DMBA into a Resorcylic Acid Lactone (e.g., a Radicicol or Pochonin analog) typically follows a Convergent Strategy . The aromatic acid is coupled to a chiral aliphatic alcohol (the "southern" hemisphere), followed by macrocyclization.

Core Workflow: Mitsunobu Esterification & RCM

This protocol describes the coupling of 3-F-2,6-DMBA to a generic homo-allylic alcohol fragment, a common step in constructing the 14-membered macrolactone ring.

Protocol B: Mitsunobu Coupling

Causality: Standard acid-chloride couplings can be harsh on complex aliphatic alcohols containing epoxides or protected diols. The Mitsunobu reaction offers mild, stereospecific esterification.

  • Reagents:

    • 3-Fluoro-2,6-dimethoxybenzoic acid (1.5 equiv)

    • Chiral Aliphatic Alcohol (1.0 equiv)

    • Triphenylphosphine (PPh₃) (2.0 equiv)

    • DIAD (Diisopropyl azodicarboxylate) (2.0 equiv)

    • Solvent: Toluene (anhydrous) - Note: Toluene often provides better yields than THF for sterically crowded benzoates.

  • Procedure:

    • Dissolve the Alcohol, Acid, and PPh₃ in Toluene (0.1 M concentration relative to alcohol) under Argon.

    • Cool to 0°C .

    • Add DIAD dropwise over 20 minutes.

    • Allow to warm to RT and stir for 16 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[2][3]

    • Purification: Flash column chromatography. The fluorinated ester is often less polar than the non-fluorinated analog.

Protocol C: Ring-Closing Metathesis (RCM)

Causality: The 14-membered ring is formed between terminal alkenes on the aromatic ester and the aliphatic chain.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5-10 mol%).

  • Solvent: DCM (degassed), highly dilute (0.002 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Conditions: Reflux (40°C) for 12–24 hours.

  • Scavenging: Treat crude mixture with DMSO (50 equiv) or activated charcoal to remove Ruthenium before chromatography.

Visualized Pathways

Diagram 1: Synthesis & Application Logic

This diagram illustrates the flow from the raw building block synthesis to its incorporation into the macrolide scaffold.

G cluster_0 Building Block Synthesis cluster_1 Total Synthesis Integration Start Methyl 2,6-dimethoxybenzoate Step1 Electrophilic Fluorination (Selectfluor, MeCN, 60°C) Start->Step1 Inter1 Methyl 3-fluoro-2,6-dimethoxybenzoate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Product 3-Fluoro-2,6-dimethoxybenzoic Acid (The Building Block) Step2->Product Coupling Mitsunobu Coupling (DIAD, PPh3, Aliphatic Alcohol) Product->Coupling Ester Seco-Ester Intermediate Coupling->Ester RCM Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Ester->RCM Final Fluorinated RAL Analog (Macrolactone) RCM->Final

Caption: Workflow for the synthesis of 3-F-2,6-DMBA and its subsequent integration into Resorcylic Acid Lactones via RCM.

Comparative Data: Fluorine Impact[4]

The following table summarizes the theoretical and observed impacts of substituting the C3-Hydrogen with Fluorine in RAL scaffolds.

ParameterH-Analog (Parent)F-Analog (3-Fluoro)Impact Rationale
C3-Metabolic Liability High (Hydroxylation)Low / BlockedC-F bond strength (116 kcal/mol) resists CYP450 oxidation.
Phenol pKa (C2/C4-OH) ~9.5~8.8Inductive effect of F increases acidity, potentially strengthening H-bonds in the active site.
Lipophilicity (LogP) Baseline+0.2 to +0.4Fluorine increases lipophilicity, improving membrane permeability.
Conformation FlexibleRestrictedElectrostatic repulsion between F and Carbonyl-O can lock atropisomers.

Troubleshooting & Quality Control

Critical Quality Attributes (CQA)
  • Regiochemistry Check: Ensure the fluorine is at C3, not C4.

    • Test: ¹H NMR coupling constants. C3-F will show ortho coupling to C4-H (approx 8-10 Hz) and meta coupling to C5-H (approx 5-6 Hz). If F is at C4, you will see two meta couplings (smaller) to H3/H5.

  • Demethylation Risks: During Lewis-acid mediated deprotection of the final macrolide (e.g., BCl₃), the fluorine atom can destabilize the ring or lead to defluorination if conditions are too harsh.

    • Solution: Use milder deprotection conditions (e.g., BBr₃ at -78°C or AlCl₃/EtSH) and monitor strictly.

Safety Precautions
  • Selectfluor: Is an oxidant. Avoid mixing with strong reducing agents.

  • Grubbs Catalyst: Highly sensitive to ethylene gas accumulation; ensure the reaction vessel is vented or under a constant inert gas stream to drive off ethylene and push the equilibrium.

References

  • Winssinger, N., et al. (2009).[4] "Synthesis of a resorcylic acid lactone (RAL) library using fluorous-mixture synthesis and profile of its selectivity against a panel of kinases." Chemistry – A European Journal.

  • Danishefsky, S. J., et al. (2004). "Total Synthesis of Radicicol and Monocillin I." Journal of the American Chemical Society.
  • Barluenga, S., et al. (2011). "Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure–Activity Relationships." Journal of Natural Products.

  • Banks, R. E. (2000). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.
  • BenchChem. (2025).[3] "Synthetic Efficiency of Routes to Fluorinated Benzoic Acids."

Sources

Application Note: Synthesis of Fluorinated Polyketide Analogues using CAS 52189-67-0

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific utility of 3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0) as a non-canonical starter unit for the synthesis of fluorinated aromatic polyketide analogues.

Abstract & Strategic Overview

The incorporation of fluorine into polyketide scaffolds is a high-priority strategy in drug discovery to enhance metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity. CAS 52189-67-0 (3-Fluoro-2,6-dimethoxybenzoic acid) serves as a critical fluorinated bioisostere of naturally occurring starter units such as 2,6-dimethoxybenzoic acid or salicylic acid.

This guide details two parallel workflows for utilizing CAS 52189-67-0:

  • Chemo-Enzymatic Mutasynthesis: Activation of the acid to its N-acetylcysteamine (SNAC) thioester to "trick" Polyketide Synthase (PKS) enzymes into accepting it as a starter unit.

  • Biomimetic Total Synthesis: Using the acid as a core scaffold for the regioselective synthesis of fluorinated resorcinolic lipids and orsellinic acid analogues via directed lithiation and condensation.

Compound Profile & Mechanism of Action[2]

Chemical Identity[3]
  • CAS Number: 52189-67-0[1][2]

  • IUPAC Name: 3-Fluoro-2,6-dimethoxybenzoic acid[1][3]

  • Role: Fluorinated Starter Unit / Aromatic Core Scaffold

  • Key Property: The fluorine atom at the C3 position blocks the ortho-position relative to the methoxy group, preventing unwanted oxidative metabolism or electrophilic substitution at this site during downstream processing.

Mechanistic Logic (The "Why")

In natural polyketide biosynthesis, Type I and Type II PKS systems often utilize a benzoyl-CoA or salicyl-CoA starter unit. By substituting the native starter with the 3-fluoro analogue (CAS 52189-67-0), researchers can generate "unnatural" natural products.

Pathway Logic:

  • Activation: The carboxylic acid is converted to a CoA-mimic (SNAC thioester).

  • Transacylation: The PKS Loading Domain (KS_L) accepts the fluorinated unit.

  • Extension: Malonyl-CoA units are added iteratively.

  • Cyclization: The fluorine atom directs the folding or alters the electronics of the final cyclization, often yielding novel fluorinated resorcinols.

BiosyntheticLogic Acid CAS 52189-67-0 (3-F-2,6-dimethoxybenzoic acid) Activation Chemical Activation (SNAC Thioester) Acid->Activation DCC/HSNAC Loading PKS Loading (KS Domain) Activation->Loading Transacylation Extension Chain Extension (+ Malonyl-CoA) Loading->Extension Iterative Cyclization Regioselective Cyclization Extension->Cyclization Folding Product Fluorinated Polyketide (Analogue) Cyclization->Product Release

Figure 1: Logic flow for incorporating CAS 52189-67-0 into polyketide biosynthesis.

Experimental Protocols

Protocol A: Synthesis of the SNAC-Thioester Precursor

Required for feeding studies in PKS-engineered strains (e.g., Aspergillus or Streptomyces).

Reagents:

  • CAS 52189-67-0 (3-Fluoro-2,6-dimethoxybenzoic acid): 1.0 equiv[1]

  • N-Acetylcysteamine (HSNAC): 1.1 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve CAS 52189-67-0 (200 mg, 1.0 mmol) in 10 mL anhydrous DCM.

  • Activation: Add DCC (227 mg, 1.1 mmol) and DMAP (12 mg, 0.1 mmol) at 0°C. Stir for 15 minutes.

  • Coupling: Add N-Acetylcysteamine (131 mg, 1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of the thioester usually shows a lower Rf than the acid).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (2x), saturated NaHCO3 (2x), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for SNAC methylene triplets ~2.8-3.4 ppm) and 19F-NMR.

Protocol B: Biomimetic Synthesis of Fluorinated Orsellinic Acids

For synthetic chemists creating resorcinol scaffolds without enzymes.

Concept: Directed ortho-lithiation of the protected benzoate followed by condensation.

Reagents:

  • CAS 52189-67-0 (Starting Material)[1][2]

  • Oxalyl Chloride / MeOH (for esterification)

  • LDA (Lithium Diisopropylamide)

  • Crotonaldehyde or equivalent Michael acceptor

Workflow:

  • Esterification: Convert CAS 52189-67-0 to its methyl ester (Methyl 3-fluoro-2,6-dimethoxybenzoate) using Oxalyl chloride (1.2 equiv) followed by Methanol quench.

    • Critical Step: Ensure complete removal of HCl before the next step.

  • Lithiation: Dissolve the ester in THF at -78°C. Add LDA (1.1 equiv) dropwise.

    • Note: The fluorine atom at C3 and methoxy at C2 create a "privileged" lithiation site at C4 (or C5 depending on conditions), but steric crowding usually directs lithiation to the position ortho to the C6-methoxy group if C5 is open. However, in this specific substrate, the C4 position is activated.

  • Condensation: Add the electrophile (e.g., a protected aldehyde or Weinreb amide representing the polyketide chain).

  • Cyclization: Treat the resulting intermediate with mild Lewis Acid (e.g., TiCl4) to induce cyclization into the resorcinol/orsellinic framework.

Data Interpretation & Quality Control

Analytical Parameters for CAS 52189-67-0 Derivatives

When analyzing the products derived from this CAS, use the following expected shifts to validate fluorine incorporation.

Spectroscopic MethodParameterExpected ObservationInterpretation
19F NMR Chemical Shift

-115 to -125 ppm
Typical range for aromatic fluorine ortho to methoxy.
19F NMR Coupling

~8-11 Hz
Coupling to adjacent aromatic proton (if C4 is unsubstituted).
13C NMR C-F CouplingDoublet (

~240 Hz)
Confirms direct attachment of Fluorine to the aromatic ring.
MS (ESI+) Mass ShiftM+18 (vs non-F parent)Fluorine (19 Da) replaces Hydrogen (1 Da).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in PKS Feeding Poor cell permeability of free acid.Must use Protocol A: Convert to SNAC-thioester to bypass cellular uptake regulation and CoA-ligase specificity.
Regioisomer Mix (Chemical) Competition between F-directed and OMe-directed lithiation.Lower temperature to -90°C; Use s-BuLi/TMEDA complex for higher selectivity.
Decarboxylation Acid instability during workup.Maintain pH > 4 during extraction; avoid high-temperature drying.

References

  • Durrani, A. A., & Tyman, J. H. P. (1980).[4] Long-chain phenols. Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers. Journal of the Chemical Society, Perkin Transactions 1, 1658-1663. Link

    • Foundational text describing the synthesis of 3-fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0)
  • Weissman, K. J. (2016). The structural biology of biosynthetic megaenzymes. Nature Chemical Biology, 12(11), 894-903. Link

    • Authoritative review on PKS mechanisms, supporting the logic of SNAC-thioester feeding.
  • Hertweck, C. (2009). The biosynthetic logic of polyketide diversity. Angewandte Chemie International Edition, 48(26), 4688-4716. Link

    • Context for using non-canonical aromatic starter units in polyketide biosynthesis.
  • CymitQuimica. (n.d.). Product Data: 3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0).[1][2] Link

    • Verification of chemical identity and physical properties.

Sources

Application Notes and Protocols for Coupling Reactions Involving 3-Fluoro-2,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-2,6-dimethoxybenzoic acid

3-Fluoro-2,6-dimethoxybenzoic acid is a highly valuable, functionalized aromatic building block in contemporary organic synthesis. Its unique substitution pattern—a fluorine atom flanked by two methoxy groups—imparts specific electronic and steric properties that are of great interest in the design of novel pharmaceuticals and advanced materials. The methoxy groups can induce conformational constraints in the final products, while the fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of robust and versatile coupling methodologies for this substrate is of paramount importance.

This guide provides detailed application notes and protocols for key palladium-catalyzed coupling reactions involving 3-Fluoro-2,6-dimethoxybenzoic acid, with a focus on decarboxylative strategies that utilize the carboxylic acid moiety as a direct handle for C-C bond formation. While traditional cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira typically require the conversion of the carboxylic acid to an organohalide, recent advances in catalysis offer more direct and efficient pathways.[2]

Part 1: Decarboxylative Biaryl Synthesis

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods, using readily available and relatively inexpensive carboxylic acids as starting materials.[2] This approach avoids the preparation of organometallic reagents and is often more tolerant of various functional groups.

Expertise & Experience: The Rationale Behind the Protocol

For a sterically hindered substrate like 3-Fluoro-2,6-dimethoxybenzoic acid, the choice of catalyst and reaction conditions is critical. The two ortho-methoxy groups can impede the approach of the catalyst to the reaction center. The protocol described below is adapted from a successful decarboxylative coupling of the closely related 2,6-dimethoxybenzoic acid.[3] It employs a dual catalytic system of palladium and silver. The silver salt is believed to facilitate the decarboxylation step, forming an organosilver intermediate, which then undergoes transmetalation with the palladium catalyst.[4] The palladium complex, activated by the oxidative addition of an arylating agent, then proceeds through reductive elimination to form the desired biaryl product.

Experimental Protocol: Decarboxylative Coupling with an Aryl Thianthrenium Salt

This protocol describes a model reaction for the synthesis of a tri-ortho-substituted biaryl from 3-Fluoro-2,6-dimethoxybenzoic acid and an aryl thianthrenium salt as the arylating agent.

Materials:

  • 3-Fluoro-2,6-dimethoxybenzoic acid

  • Aryl thianthrenium trifluoromethanesulfonate

  • Palladium(II) chloride (PdCl₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 3-Fluoro-2,6-dimethoxybenzoic acid (1.0 equiv.), the aryl thianthrenium trifluoromethanesulfonate (1.0 equiv.), silver(I) carbonate (2.0 equiv.), and palladium(II) chloride (5 mol%).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed DMSO to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst PdCl₂A common and effective palladium(II) precursor.
Co-catalyst Ag₂CO₃Acts as both a base and a facilitator of decarboxylation.
Solvent Anhydrous DMSOA polar aprotic solvent that can solubilize the salts and withstand high temperatures.
Temperature 120 °CSufficient thermal energy is required to drive the decarboxylation and catalytic cycle.
Atmosphere Inert (Argon)Prevents oxidation and deactivation of the palladium catalyst.
Visualization: Proposed Catalytic Cycle

G Pd0 Pd(0)L_n Ar_Pd_X Ar-Pd(II)-X(L_n) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_Ar_acid [Ar-Pd(II)-Ar'-COOAg(L_n)] Ar_Pd_X->Ar_Pd_Ar_acid Transmetalation Ar_Pd_Ar_acid->Pd0 Ar_Ar Ar-Ar' (Product) Ar_Pd_Ar_acid->Ar_Ar Reductive Elimination ArX Ar-X (Arylating Agent) ArX->Ar_Pd_X R_COOH 3-Fluoro-2,6-dimethoxybenzoic Acid R_COOAg Ar'-COOAg R_COOH->R_COOAg R_COOAg->Ar_Pd_Ar_acid CO2 CO₂ R_COOAg->CO2 Decarboxylation Ag2CO3 Ag₂CO₃ Ag2CO3->R_COOAg

Caption: Proposed catalytic cycle for decarboxylative biaryl synthesis.

Part 2: Suzuki-Miyaura Coupling (via Aryl Halide Derivative)

While direct decarboxylative coupling is preferred, the classic Suzuki-Miyaura reaction remains a staple for biaryl synthesis.[5][6] This would necessitate the conversion of 3-Fluoro-2,6-dimethoxybenzoic acid into a more reactive derivative, such as an aryl bromide or iodide, via established methods (e.g., Hunsdiecker or Barton-type reactions). The following protocol is a general guideline for the Suzuki-Miyaura coupling of the corresponding aryl bromide.

Expertise & Experience: Overcoming Steric Hindrance

The significant steric bulk from the two ortho-methoxy groups is the primary challenge. To overcome this, highly active catalyst systems are required. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective as they are both electron-rich and bulky, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] A strong, non-nucleophilic base like potassium phosphate is often employed to facilitate the transmetalation step without promoting side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide derived from 3-Fluoro-2,6-dimethoxybenzoic acid

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • SPhos or XPhos (ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane and water

  • Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), potassium phosphate (3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 10:1 v/v mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Catalyst Systems for Hindered Couplings

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Excellent for sterically hindered substrates.
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100-110Cesium carbonate can be a more effective base for challenging couplings.
PEPPSI-IPrK₃PO₄THF60-80An N-heterocyclic carbene (NHC) based catalyst, also effective for hindered systems.
Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)-X(L₂) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L₂) Ar_Pd_X->Ar_Pd_Ar_prime Transmetalation Ar_Pd_Ar_prime->Pd0 Ar_Ar_prime Ar-Ar' (Product) Ar_Pd_Ar_prime->Ar_Ar_prime Reductive Elimination ArX Ar-X ArX->Ar_Pd_X Ar_BOH2 Ar'-B(OH)₂ Ar_BOH2->Ar_Pd_Ar_prime Base Base (e.g., K₃PO₄) Base->Ar_Pd_Ar_prime

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Buchwald-Hartwig Amination (via Aryl Halide Derivative)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] Similar to the Suzuki coupling, this reaction would require prior conversion of 3-Fluoro-2,6-dimethoxybenzoic acid to an aryl halide or triflate.

Expertise & Experience: Catalyst and Base Selection

The success of the Buchwald-Hartwig amination on sterically hindered aryl halides is highly dependent on the choice of ligand and base.[10] Bulky, electron-rich biarylphosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate its coordination to the palladium center.[9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl bromide derived from 3-Fluoro-2,6-dimethoxybenzoic acid

  • Primary or secondary amine

  • Pd₂(dba)₃

  • XPhos or RuPhos (ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv.).

  • Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L Ar_Pd_X Ar-Pd(II)-X(L) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_NR2 Ar-Pd(II)-NR₂'(L) Ar_Pd_X->Ar_Pd_NR2 Amine Coordination & Deprotonation Ar_Pd_NR2->Pd0 Ar_NR2 Ar-NR₂' (Product) Ar_Pd_NR2->Ar_NR2 Reductive Elimination ArX Ar-X ArX->Ar_Pd_X HNR2 HNR₂' HNR2->Ar_Pd_X Base Base (e.g., NaOt-Bu) Base->Ar_Pd_X

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Sonogashira Coupling (via Aryl Halide Derivative)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl group to an alkyne.[11][12] This reaction is invaluable for the synthesis of complex molecules with extended π-systems. Again, this requires derivatization of the benzoic acid to an aryl halide.

Expertise & Experience: The Dual Catalyst System

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the terminal alkyne.[13] The amine base serves both to deprotonate the alkyne and as a solvent. For sterically hindered substrates, ensuring efficient oxidative addition and subsequent steps is key. Phosphine ligands like triphenylphosphine (PPh₃) are commonly used, though more specialized ligands may be required for particularly challenging substrates.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Aryl iodide derived from 3-Fluoro-2,6-dimethoxybenzoic acid

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Schlenk flask and inert atmosphere setup

Procedure:

  • To a degassed solution of the aryl iodide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF and Et₃N, 2:1 v/v), add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-6 mol%) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)-X(L₂) Pd0->Ar_Pd_X Oxidative Addition Ar_Pd_Alkyne Ar-Pd(II)-C≡CR'(L₂) Ar_Pd_X->Ar_Pd_Alkyne Transmetalation Ar_Pd_Alkyne->Pd0 Ar_Alkyne Ar-C≡CR' (Product) Ar_Pd_Alkyne->Ar_Alkyne Reductive Elimination ArX Ar-X ArX->Ar_Pd_X Alkyne_H H-C≡CR' Cu_Alkyne Cu-C≡CR' Alkyne_H->Cu_Alkyne Cu_Alkyne->Ar_Pd_Alkyne Base Base (e.g., Et₃N) Base->Cu_Alkyne CuI CuI CuI->Cu_Alkyne

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

References

  • Gooßen, L. J., & Paetzold, J. (2004). A practical and effective ruthenium-catalysed ortho-arylation of benzoic acids.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Chen, C. Y., & Diao, T. (2013). Palladium-catalyzed chemoselective decarboxylative cross coupling of benzoic acids with α-oxocarboxylic acids. Organic letters, 15(14), 3626–3629.
  • Baruah, U., & Deka, R. C. (2003). A theoretical study on the mechanism of Suzuki-Miyaura cross-coupling reaction. Organometallics, 22(5), 992-999.
  • Patureau, F. W., & Glorius, F. (2010). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates.
  • Ur-Rehman, A., & Kim, H. (2023). Buchwald-Hartwig Amination. ChemistryLibre Texts. Available at: [Link]

  • D'Amico, G., & D'Elia, V. (2022). Unconventional mechanism and selectivity of the Pd-catalyzed C–H bond lactonization in aromatic carboxylic acid. Scientific Reports, 12(1), 693.
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Wu, Y., Wang, X., Wang, Z., & Chen, C. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science, 15(47), 18497-18503.
  • Genovese, S., & Gualandi, A. (2021).
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

  • Wikipedia contributors. (2023). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Schlosser, M. (2006). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. European Journal of Organic Chemistry, 2006(18), 4065-4076.
  • Wu, Y., Wang, X., Wang, Z., & Chen, C. (2024). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. Chemical Science, 15(47), 18497-18503.
  • Wencel-Delord, J., Panossian, A., Leroux, F. R., & Colobert, F. (2013). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 42(12), 5264-5276.
  • Lin, S., & Li, Z. (2010).
  • Shang, R., & Fu, Y. (2015). Advancements in double decarboxylative coupling reactions of carboxylic acids. Chemical Society Reviews, 44(23), 8684-8695.
  • Forgione, P., Brochu, M. C., Guimond, N., Thesen, K. H., & Bilodeau, F. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(10), 3350-3362.
  • Niwa, T., Uetake, Y., & Hosoya, T. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Schoenebeck, F., & Andersson, P. G. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)
  • Baati, R., & Brown, R. C. D. (2019). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Ishihara, K., & Yamamoto, H. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1234-1245.

Sources

Application Note: High-Precision Derivatization of Fluorinated Benzoic Acids for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of Fluorinated Benzoic Acids for Biological Screening Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

Fluorinated benzoic acids are critical scaffolds in modern drug discovery, serving as bioisosteres for non-fluorinated aromatics to modulate metabolic stability, lipophilicity, and pKa. However, the unique electronic and steric properties of fluorine—particularly in ortho-substituted congeners—often render standard amide coupling protocols ineffective. This application note provides a field-validated guide for derivatizing fluorinated benzoic acids, focusing on high-throughput library synthesis for biological screening and targeted derivatization for LC-MS bioanalysis.

Introduction: The Fluorine Advantage in Drug Design

The strategic introduction of fluorine into benzoic acid scaffolds is a cornerstone of medicinal chemistry. Fluorine acts as a "metabolic shield," blocking oxidative metabolism at susceptible sites (e.g., P450 hydroxylation) while simultaneously increasing lipophilicity (LogP) to enhance membrane permeability.

However, these benefits come with a synthetic cost. The high electronegativity of fluorine significantly lowers the pKa of the carboxylic acid, stabilizing the carboxylate anion and reducing its nucleophilicity toward activation reagents. Furthermore, ortho-fluorine substituents introduce steric bulk and electrostatic repulsion that can stall standard carbodiimide (EDC) or uronium (HATU) couplings.

Mechanistic Insight: The "Deactivated" Carboxylate
  • pKa Shift: Unsubstituted benzoic acid has a pKa of ~4.2. Ortho-fluorobenzoic acid drops to ~3.3, and pentafluorobenzoic acid to ~1.5.

  • Consequence: In standard coupling buffers (pH 8–9), fluorinated acids are fully ionized. While this aids solubility, the highly stable anion resists forming the active ester intermediate required for amine attack.

Decision Matrix: Selecting the Activation Strategy

Do not apply a "one-size-fits-all" approach. Use the following logic flow to select the optimal coupling reagent based on the substitution pattern of your fluorinated scaffold.

CouplingLogic Start START: Fluorinated Benzoic Acid Substrate CheckOrtho Is there an Ortho-Fluorine? Start->CheckOrtho CheckElectron Are there >2 Fluorines (Electron Deficient)? CheckOrtho->CheckElectron No MethodC Method C: TCFH / NMI (Best for Steric Bulk & Low Reactivity) CheckOrtho->MethodC Yes (Steric Hindrance) MethodA Method A: Standard HATU/DIPEA (Robust for simple substrates) CheckElectron->MethodA No (Mono/Di-meta/para) MethodB Method B: Acid Chloride (SOCl2) (Classic, high reactivity) CheckElectron->MethodB Yes (Highly Deactivated)

Figure 1: Decision matrix for selecting coupling reagents. TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) is prioritized for ortho-substituted acids due to its ability to form highly reactive acyl chlorides in situ under mild conditions.

Protocol A: High-Throughput Amide Library Synthesis (SAR Screening)

Objective: To generate a library of amides from ortho-fluorinated benzoic acids for structure-activity relationship (SAR) screening. Challenge: Ortho-fluorine causes steric clash with the bulky HATU/HBTU active ester, leading to low yields. Solution: Use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole).[1] This reagent generates a highly reactive acyl chloride species in situ without the harsh conditions of thionyl chloride.

Materials
  • Substrate: 2,6-Difluorobenzoic acid (or similar).[1]

  • Reagent: TCFH (1.2 equiv).

  • Base: N-methylimidazole (NMI) (3.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Amine: Diverse amine library (1.1 equiv).

Step-by-Step Methodology
  • Preparation: Dissolve the fluorinated benzoic acid (0.2 mmol) and the amine (0.22 mmol) in anhydrous MeCN (1.0 mL) in a 1-dram vial or 96-well block.

  • Activation: Add NMI (0.6 mmol, 48 µL) to the solution. Note: NMI acts as both a base and a nucleophilic catalyst.

  • Coupling: Add TCFH (0.24 mmol, 67 mg) in one portion. Cap the vial immediately.

  • Incubation: Shake or stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: For extremely hindered amines (e.g., tert-butylamine), heat to 50°C.

  • Quenching: Add 10% citric acid (0.5 mL) to quench the reaction and remove excess NMI.

  • Extraction (for 96-well): Add Ethyl Acetate (1 mL). Vortex and centrifuge. Transfer the organic layer to a fresh plate.

  • Evaporation: Dry under N2 flow or Genevac.

  • Re-dissolution: Dissolve in 100% DMSO for biological screening.

Validation Criteria:

  • LC-MS: Conversion >90%.

  • Purity: If <95% by UV (254 nm), purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Derivatization for Biological Matrix Detection (LC-MS)

Objective: To detect trace levels of fluorinated benzoic acids in plasma or cell lysate. Challenge: Fluorinated acids often ionize poorly in ESI+ or have poor retention on C18 columns due to polarity. Solution: Derivatization with 4-APEBA (2-(4-aminophenoxy)ethyl)(4-bromophenethyl)-dimethylammonium bromide) or a similar pre-charged tag. This adds a permanent positive charge and a bromine isotope signature for unambiguous identification.

Materials
  • Derivatizing Agent: 4-APEBA or AMPP (N-(4-aminomethylphenyl)pyridinium).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt.

  • Buffer: 100 mM MES Buffer (pH 5.0). Critical: Low pH prevents EDC hydrolysis.

Step-by-Step Methodology
  • Sample Prep: Extract biological sample (e.g., 50 µL plasma) with cold methanol (150 µL) to precipitate proteins. Centrifuge (14,000 x g, 10 min) and collect supernatant.

  • Reaction Mix: To 50 µL of supernatant, add:

    • 20 µL of 100 mM EDC (freshly prepared in MES buffer).

    • 20 µL of 50 mM HOAt (in MES buffer).

    • 20 µL of 50 mM 4-APEBA (in water).

  • Incubation: Vortex and incubate at 60°C for 30 minutes.

    • Why heat? Fluorinated acids are less reactive; heat drives the formation of the O-acylisourea intermediate.

  • Termination: Stop reaction by adding 10 µL of 10% Formic Acid.

  • Analysis: Inject directly onto LC-MS/MS (ESI+ mode). Monitor for the specific transition of the tag-acid conjugate.

Data Summary & Comparison of Reagents

ParameterHATU / DIPEATCFH / NMIThionyl Chloride (SOCl2)
Primary Use General ScreeningSterically Hindered / Ortho-F Large Scale / Very Unreactive
Reaction pH Basic (~9-10)Mildly BasicAcidic
Ortho-F Yield Low (<30%)High (>85%) High (>90%)
Byproducts Tetramethylurea (hard to remove)Water soluble (easy wash)SO2, HCl (Corrosive)
Screening Suitability ModerateExcellent (Clean crude) Low (Requires workup)

Quality Control & Troubleshooting

NMR Analysis of Fluorinated Derivatives

When validating your library, use 19F-NMR as a rapid diagnostic tool.

  • Shift Diagnostic: The fluorine signal will shift significantly upon amide formation (typically 2–5 ppm downfield relative to the free acid).

  • Coupling Constants: Watch for

    
     coupling. In ortho-fluorobenzamides, the N-H proton often shows coupling to the fluorine (
    
    
    
    Hz) if hydrogen bonding occurs.
Common Pitfalls
  • Low Conversion in Method A:

    • Cause: The ortho-fluorine is shielding the carbonyl.

    • Fix: Switch to Method C (TCFH). Do not simply add more HATU; it won't overcome the steric barrier.

  • Hydrolysis of Active Ester:

    • Cause: Wet solvents. The electron-deficient carbonyl is highly susceptible to water attack.

    • Fix: Use anhydrous solvents and dry N2 atmosphere.

  • Precipitation in Screening Plates:

    • Cause: Fluorinated amides can have surprisingly low solubility in water/buffer mixtures.

    • Fix: Ensure final DMSO concentration in the assay is 1–2% to maintain solubility.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development. Link

  • Marquis, B. J., et al. (2017).[4] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia. Link

  • Lombardo, F., et al. (2004). pKa Determination of Fluorinated Benzoic Acids. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing aryne formation during lithiation of 2,4-dimethoxyfluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Aryne (Benzyne) Formation and Control of Regioselectivity Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Synthetic Chemists, Process Development Scientists

The Hazard Landscape: Aryne Mechanics

The Core Problem: In the lithiation of 2,4-dimethoxyfluorobenzene (1-fluoro-2,4-dimethoxybenzene), you are navigating a competition between two Directing Ortho Metalation (DoM) sites: C-3 and C-6 .

  • The Safe Zone (C-3): Located between the two methoxy groups. This is the kinetically favored site in coordinating solvents (THF) due to the synergistic chelation of the two oxygen atoms.

  • The Kill Zone (C-6): Located ortho to the fluorine atom. While the proton here is highly acidic (inductive effect of F), lithiation at C-6 creates a species prone to rapid

    
    -elimination of Lithium Fluoride (LiF) . This generates 3,5-dimethoxybenzyne , a highly reactive intermediate that leads to uncontrolled polymerization, tars, and potential thermal runaways.
    
Mechanism of Failure

The following diagram illustrates the bifurcation between the stable lithiation pathway and the catastrophic aryne formation pathway.

G Substrate 2,4-Dimethoxy- fluorobenzene C3_Li C-3 Lithio Species (Stable at -78°C) Substrate->C3_Li n-BuLi, THF, -78°C (Kinetic Control) C6_Li C-6 Lithio Species (Unstable) Substrate->C6_Li s-BuLi or Non-coordinating solvent C3_Li->C6_Li Thermal Equilibration (> -50°C) Product C-3 Functionalized Product C3_Li->Product Electrophile (E+) (Quench at -78°C) Benzyne 3,5-Dimethoxybenzyne (Aryne Intermediate) C6_Li->Benzyne -LiF Elimination Tar Polymers / Tars (Decomposition) Benzyne->Tar Polymerization

Figure 1: Reaction pathway analysis showing the kinetic stability of the C-3 lithio species versus the thermodynamic risk of C-6 isomerization and subsequent benzyne formation.

Troubleshooting Guide (FAQ)

Issue: "My reaction mixture turned black/dark brown immediately."

Diagnosis: Benzyne Polymerization. Cause: You likely lithiated at the C-6 position (ortho to Fluorine) followed by LiF elimination. This happens if:

  • Temperature was too high: The reaction exceeded -50°C, allowing the C-3 lithio species to isomerize to the thermodynamically favored (but unstable) C-6 position.

  • Wrong Base: You used s-BuLi or t-BuLi without strict temperature control. These stronger bases can aggressively deprotonate C-6 directly. Solution: Ensure internal temperature never exceeds -70°C during addition. Switch to n-BuLi in THF.

Issue: "I isolated the wrong regioisomer (functionalization at C-6 instead of C-3)."

Diagnosis: Anionic Thia-Fries Rearrangement or Halogen Dance. Cause: Even if benzyne didn't form, allowing the reaction to warm up before quenching permits lithium migration (halogen dance) to the C-6 position, which is thermodynamically stabilized by the fluorine's inductive effect (until it eliminates). Solution: The "Gold Standard" Protocol (below) requires quenching at -78°C. Do not warm the reaction to 0°C to "ensure completion" before adding the electrophile.

Issue: "Low yield, recovery of starting material."

Diagnosis: Insufficient Deprotonation. Cause: In pure diethyl ether or hydrocarbons, n-BuLi aggregates are too stable to effect deprotonation at -78°C. Solution: THF is mandatory. The oxygen lone pairs in THF break up n-BuLi hexamers into reactive dimers/monomers, enabling the kinetic deprotonation at C-3.

The "Gold Standard" Protocol: Safe-Mode Lithiation

Objective: Selective functionalization at C-3 while suppressing aryne formation.

Reagent Table
ReagentEquivalentsRoleCritical Parameter
2,4-Dimethoxyfluorobenzene 1.0SubstrateDry, O2-free
THF (Anhydrous) [0.2 M]SolventMust be THF (promotes C-3 kinetics)
n-Butyllithium (n-BuLi) 1.05 - 1.1BaseTitrate before use. Slow addition.
Electrophile 1.2 - 1.5TrapDry. Add neat or in minimal THF.
Step-by-Step Methodology

1. System Preparation

  • Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Critical: Equip with an internal low-temperature thermometer. Do not rely on bath temperature.

2. Substrate Solvation

  • Dissolve 2,4-dimethoxyfluorobenzene in anhydrous THF.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Wait until the internal temperature stabilizes at -78°C.

3. Lithiation (The Danger Step)

  • Add n-BuLi (2.5 M in hexanes) dropwise via syringe pump or pressure-equalizing dropping funnel.

  • Rate Limit: Adjust addition rate so the internal temperature does not rise above -70°C .

  • Mechanism:[1][2][3][4][5][6][7] The THF coordinates the Li, directing it to the C-3 position (between the two methoxy groups) via the "synergistic effect" of the oxygens [1].

  • Stir at -78°C for 45 to 60 minutes .

    • Warning: Do not stir longer than 2 hours. Prolonged aging increases the risk of isomerization to C-6 [2].

4. Electrophile Trapping

  • Add the electrophile (e.g., aldehyde, alkyl halide, borate) dropwise.

  • Crucial: Maintain -78°C during addition.

  • Why? Adding the electrophile to a cold solution ensures the C-3 species is trapped faster than it can isomerize.

5. The Warm-Up

  • Only after the electrophile addition is complete, allow the reaction to slowly warm to room temperature (over 2-3 hours).

  • Quench with saturated NH4Cl or dilute HCl depending on product stability.

References

  • Snieckus, V. (1990).[7] Directed Ortho Metalation.[1][7][8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005).[10] Organometallics in Synthesis: A Manual. Wiley. (See specifically sections on "The Halogen Dance" and fluoroarene stability). Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[2] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. Link

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2002). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. Link

Sources

Troubleshooting decarboxylation of electron-rich benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Decarboxylation of Electron-Rich Benzoic Acids

Subject: Troubleshooting Protocol 88-B (Electron-Rich Substrates) From: Dr. A. Vance, Senior Application Scientist To: Research & Process Development Teams

Executive Summary & Diagnostic Architecture

Electron-rich benzoic acids (e.g., methoxy-, hydroxy-, or amino-substituted) present a paradox in decarboxylation chemistry. While the electron-donating groups (EDGs) theoretically facilitate protodecarboxylation by stabilizing the arenium ion intermediate, these same groups make the ring susceptible to oxidative dimerization and polymerization.

Unlike electron-deficient substrates that require forcing conditions to overcome a high activation energy, electron-rich substrates often fail due to pathway deviation rather than lack of reactivity. This guide addresses the specific failure modes of substrates bearing -OR, -OH, and -NR2 substituents.

Diagnostic Workflow (Interactive Logic)

Before modifying your reaction, identify your failure mode using the logic tree below.

Decarb_Troubleshooting Start Identify Failure Mode Conversion Low/No Conversion Start->Conversion SideProducts Complex Mixture / Tars Start->SideProducts Regio Wrong Isomer / Migration Start->Regio Ortho Is there an Ortho-Substituent? Conversion->Ortho Oxidant Is Oxidant Present? (Persulfate, Air?) SideProducts->Oxidant Temp Check Temperature > 120°C? Ortho->Temp No (Steric Hindrance) Method_Ag Switch to Ag-Catalyzed (See Protocol A) Ortho->Method_Ag Yes (Steric Relief) Temp->Method_Ag Yes, but failed Method_Cu Switch to Cu/Quinoline (See Protocol B) Temp->Method_Cu No Dimer Oxidative Dimerization Detected Oxidant->Dimer Yes Polymer Acid-Catalyzed Polymerization Oxidant->Polymer No Degas Strict Degassing / N2 Sparge Dimer->Degas Buffer Buffer System / Lower Temp Polymer->Buffer

Figure 1: Diagnostic logic for identifying the root cause of decarboxylation failure in electron-rich arenes.

Technical Deep Dive & Troubleshooting (Q&A)

Issue 1: "My reaction turns into a black tar, but the starting material is consumed."

Diagnosis: Oxidative Dimerization or Polymerization. Mechanism: Electron-rich arenes are nucleophilic. If you use a radical decarboxylation method (e.g., Ag(I)/Persulfate) or fail to exclude oxygen, the generated aryl radical will attack another arene molecule instead of abstracting a hydrogen atom. This leads to biaryls and oligomers.

  • The Fix:

    • Switch to a Polar Mechanism: Avoid radical initiators. Use Ag2CO3 in DMSO (Protocol A). This proceeds via a silver-arene complex that is less prone to radical coupling [1].

    • Proton Source: Ensure a proton source is available. In dry DMSO, the "proton" often comes from trace water or the acid itself. Adding 5-10% acetic acid can quench the intermediate carbanion/organometallic species faster than it can polymerize.

    • Degassing: Electron-rich aryl radicals react with O2 at diffusion-controlled rates. Sparge your solvent with Argon for 20 minutes, not just N2 balloon pressure.

Issue 2: "I have an ortho-methoxy group, but the reaction is stalled at 50% conversion."

Diagnosis: Product Inhibition or Catalyst Deactivation. Mechanism: The decarboxylated product (e.g., anisole derivative) is often a better ligand for the metal catalyst than the starting benzoic acid. It binds to the active site, poisoning the catalyst.

  • The Fix:

    • High-Boiling Solvent: Move to Quinoline or NMP. These solvents act as ligands that can competitively displace the product from the metal center [2].

    • Temperature Spike: Electron-rich acids often decarboxylate via an arenium ion mechanism (acid-catalyzed). Raising the temperature to 140°C+ facilitates the loss of CO2 from the zwitterionic intermediate.

    • Microwave Irradiation: For stubborn substrates, microwave heating (Protocol C) provides rapid energy transfer, overcoming the activation barrier for the initial CO2 extrusion step without prolonged exposure to thermal degradation [3].

Issue 3: "The ether group on my ring is cleaving."

Diagnosis: Acid-mediated hydrolysis. Mechanism: Classic thermal decarboxylation often uses strong acids or high temperatures in protic media. Methoxy groups (especially ortho) can be cleaved to phenols under these conditions.

  • The Fix:

    • Use the Silver Route (Protocol A): This operates at neutral-to-basic pH (controlled by the carbonate). It is the mildest method for preserving acid-sensitive ethers [4].

Mechanistic Visualization

Understanding why your choice matters: The pathway determines the byproduct profile.

Mechanism_Flow Substrate Electron-Rich Benzoic Acid Arenium Arenium Ion (Protonation at ipso-C) Substrate->Arenium Thermal/Acid Radical Aryl Radical (Ar•) Substrate->Radical Oxidative/Ag(I) H_Plus + H+ (Acid Cat.) Product_H Product (Ar-H) + CO2 Arenium->Product_H Fast for e- rich Metal + Metal (Cu/Ag) - CO2 Side_Biaryl Biaryl Dimer (Side Product) Radical->Side_Biaryl No H-Donor Product_Rad Product (Ar-H) (Requires H-Donor) Radical->Product_Rad + H-Donor

Figure 2: Mechanistic divergence. Electron-rich substrates favor the Arenium path (top) but risk radical coupling (bottom) if oxidants are present.

Validated Experimental Protocols

Protocol A: Ag-Catalyzed (Mildest, Best for ortho-substituted)

Recommended for: Substrates with sensitive functional groups or ortho-substituents.

  • Setup: Charge a reaction vial with the benzoic acid (1.0 equiv), Ag₂CO₃ (0.1 equiv), and DMSO (0.5 M concentration).

  • Additives: Add Acetic Acid (0.2 equiv) to act as a proton shuttle.

  • Reaction: Heat to 80–120 °C for 16 hours.

    • Note: If the substrate is very electron-rich (e.g., 2,6-dimethoxy), start at 80 °C.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (to remove unreacted acid) and brine.

  • Validation: This system relies on the formation of a silver-benzoate species that undergoes protodecarboxylation upon protonolysis by AcOH [1].

Protocol B: Cu/Quinoline (The "Sledgehammer")

Recommended for: Sterically hindered or less reactive electron-rich acids (e.g., meta-substituted).

  • Setup: Mix benzoic acid (1.0 equiv) and Cu₂O (0.05 equiv) in Quinoline (solvent).

  • Reaction: Heat to 160–180 °C .

    • Critical: The high boiling point of quinoline is necessary.

  • Workup: This is the messy part. You must remove quinoline. Wash the organic layer with 1M HCl (3x) to protonate and extract the quinoline into the aqueous phase.

  • Why it works: Quinoline stabilizes the Cu intermediates and prevents aggregation of metallic copper [2].

Protocol C: Microwave-Assisted (High Throughput)

Recommended for: Rapid screening.

  • Setup: Microwave vial. Acid (1.0 equiv), Ag₂CO₃ (0.05 equiv), DMSO/Acetic Acid (19:1).

  • Cycle: 130 °C for 10–30 minutes.

  • Advantage: Minimizes thermal decomposition of the product [3].

Comparative Data: Catalyst Selection

FeatureAg₂CO₃ / DMSO (Protocol A)Cu₂O / Quinoline (Protocol B)Acid / Thermal (Metal-Free)
Primary Mechanism Polar / OrganometallicRadical / Polar HybridArenium Ion (Protonation)
Temp Range 80 – 120 °C160 – 200 °C> 200 °C (or reflux in strong acid)
Ortho-Subst. Effect Highly Beneficial (Accelerates)Moderate BenefitBeneficial (Stabilizes cation)
Functional Group Tol. High (Esters, Ketones safe)Low (High T degrades many FGs)Low (Acid sensitive groups die)
Main Risk Cost of Ag; Incomplete conversionDifficult workup (Quinoline removal)Polymerization / Charring

References

  • Goossen, L. J., et al. "Silver-catalysed protodecarboxylation of carboxylic acids." Advanced Synthesis & Catalysis, 2010.

  • Cohen, T., & Schambach, R. A. "Copper-catalyzed decarboxylation of activated carboxylic acids." Journal of the American Chemical Society, 1970.

  • Lu, P., et al. "Microwave-Assisted Silver-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Organic Letters, 2009.[1]

  • Cornella, J., & Larrosa, I. "Decarboxylative C-H Bond Functionalization."[1] Synthesis, 2012.

Sources

Improving stability of 3-Fluoro-2,6-dimethoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Improving the Stability of 3-Fluoro-2,6-dimethoxybenzoic Acid Derivatives

Welcome to the Technical Support Center for 3-Fluoro-2,6-dimethoxybenzoic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating stability issues encountered during experimentation. This center moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 3-Fluoro-2,6-dimethoxybenzoic acid derivatives, providing quick and actionable answers based on established chemical principles.

Q1: What are the primary factors that can influence the stability of my 3-Fluoro-2,6-dimethoxybenzoic acid derivative in solution?

A1: The stability of your compound in solution is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents.[1][2]

  • pH: The carboxylic acid moiety and any other ionizable groups on your derivative mean that stability can be highly pH-dependent. Extreme pH conditions (highly acidic or alkaline), especially when combined with heat, can promote hydrolysis of ester or amide derivatives.[1][2] For general stability in aqueous solutions, maintaining a pH near neutral is advisable.[1]

  • Temperature: Chemical degradation rates are accelerated by higher temperatures.[2] Storing solutions at reduced temperatures (-20°C or -80°C) is a standard practice to minimize degradation.[2]

  • Light: Aromatic compounds, such as these benzoic acid derivatives, can be susceptible to photodegradation upon exposure to UV light.[1] This can lead to defluorination or other structural changes.[1]

  • Oxidation: The presence of strong oxidizing agents can potentially lead to the degradation of the aromatic ring.[1]

Q2: What are the most probable degradation pathways for these types of molecules?

A2: Based on the core structure of 3-Fluoro-2,6-dimethoxybenzoic acid, several degradation pathways can be anticipated, particularly under stress conditions.

  • Hydrolysis: If your derivative is an ester or an amide, this is a primary concern. The amide bond, for instance, is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-fluoro-2,6-dimethoxybenzoic acid and the corresponding amine.[2]

  • Photodegradation: Exposure to UV light can induce photolytic degradation, potentially leading to the formation of defluorinated products, benzoic acid, or phenolic compounds.[1]

  • Oxidation: Oxidative stress, for example from hydrogen peroxide, can result in the formation of hydroxylated derivatives or even ring-opened products.[1][3]

  • Decarboxylation: At very high temperatures, thermal degradation can lead to decarboxylation (loss of CO2), which would result in the formation of 2-fluoro-1,3-dimethoxybenzene.[4]

Q3: How should I properly store solid compounds and prepared solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of your compound. The following table summarizes the recommended conditions for both solid and solution forms.

Form Condition Recommendation Rationale
Solid TemperatureStore at ≤ 4°C. For long-term, consider -20°C.To minimize thermal degradation.
AtmosphereStore in a tightly sealed container, preferably under an inert gas (Argon or Nitrogen).To protect from moisture and atmospheric oxygen.
LightStore in a light-proof or amber container.To prevent photodegradation.[2]
Solution TemperatureStore at -20°C or -80°C for long-term use.[2]To significantly slow down chemical degradation kinetics.[2]
SolventFor long-term storage, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol.[2]To prevent hydrolysis.
LightUse amber vials or wrap containers in aluminum foil.[2]To prevent photodegradation.[2]
HandlingPrepare fresh solutions for each experiment from a properly stored solid sample whenever possible.[2]To ensure consistent and accurate concentrations of the active compound.

Q4: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What is the likely cause?

A4: The appearance of new peaks in your chromatogram that were not present in a freshly prepared sample is a strong indicator of compound degradation.[2] These new peaks represent the byproducts of degradation pathways such as hydrolysis or oxidation. It is crucial to use a stability-indicating analytical method to separate and quantify these degradants.[5][6] You can confirm the identity of these new peaks by using mass spectrometry (MS) to see if their mass-to-charge ratios correspond to potential degradation products.[5]

Q5: My experimental results have been inconsistent and difficult to reproduce. Could this be related to compound stability?

A5: Absolutely. Inconsistent results are a classic symptom of compound instability.[2] If your compound degrades during the course of an experiment, its effective concentration will decrease, leading to non-reproducible outcomes.[2] The rate of this degradation can be subtly influenced by minor variations in experimental parameters like buffer pH, temperature, or light exposure, further contributing to variability.[2] Implementing a stability-indicating assay as part of your workflow can help you monitor the integrity of your compound throughout the experiment.[2]

Part 2: Troubleshooting Guides

This section provides structured, in-depth protocols to systematically investigate and resolve stability issues.

Troubleshooting Guide 1: Systematic Investigation of Compound Degradation via Forced Degradation Studies

A forced degradation study is an essential tool to deliberately stress your compound and identify potential degradation products and pathways.[3][7] This information is critical for developing stable formulations and robust analytical methods.[7] The goal is to achieve a target degradation of 5-20%; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[8][9]

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Prepare a stock solution of your 3-Fluoro-2,6-dimethoxybenzoic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample, protected from stress, should be stored at -20°C. The following table outlines the recommended stress conditions.

Stress Condition Procedure Rationale
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.[1]To assess susceptibility to acid-catalyzed hydrolysis.[10]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.[1]To assess susceptibility to base-catalyzed hydrolysis.[10]
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]To evaluate susceptibility to oxidation.[1]
Thermal Degradation Heat 2 mL of the stock solution at 80°C for 24 hours.[1]To determine the effect of heat on the compound in solution.[1]
Photolytic Degradation Expose 2 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]To assess light sensitivity and potential for photodegradation.[1]
  • Neutralization (for Hydrolysis Samples): Before analysis, carefully neutralize the acid and base hydrolysis samples to a pH of ~7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis: Analyze all samples (including the control) using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[5] An LC-MS method is highly recommended to obtain mass information on any new peaks.[5]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound.

    • Identify and quantify any new peaks that have formed.

    • Calculate the mass balance to ensure that the sum of the parent compound and all degradation products accounts for nearly 100% of the initial concentration.[9]

Troubleshooting Guide 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5]

Workflow for Developing a Stability-Indicating HPLC Method

G cluster_0 Method Development Workflow A Generate Stressed Samples (Forced Degradation) B Select HPLC Column & Mobile Phase (e.g., C18, ACN/H2O gradient) A->B Use mixture of stressed samples C Optimize Separation (Gradient, Flow Rate, Temp.) B->C D Perform Peak Purity Analysis (PDA Detector) C->D Achieve baseline separation E Validate Method (ICH Guidelines) D->E Purity > Threshold G Poor Resolution or Peak Purity Fails D->G Purity < Threshold F Method is Stability-Indicating E->F G->B Re-select/Re-optimize

Caption: Workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column Choice: A reverse-phase C18 column is a versatile starting point for many small molecules.

  • Mobile Phase: A gradient elution using acetonitrile or methanol with water (often containing a pH modifier like formic acid or ammonium acetate) provides good resolving power.

  • Detector: A Photodiode Array (PDA) detector is crucial as it allows for peak purity analysis, which confirms that the parent peak is not co-eluting with any degradants.

  • Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific.[6][12]

Part 3: Visualizing Degradation Pathways

Understanding the potential chemical transformations your molecule can undergo is key to preventing them. The diagram below illustrates the primary degradation pathways discussed.

G cluster_degradation Degradation Products Parent 3-Fluoro-2,6-dimethoxybenzoic Acid Derivative (Ester/Amide) Hydrolysis_P 3-Fluoro-2,6-dimethoxybenzoic Acid + Alcohol/Amine Parent->Hydrolysis_P Acid/Base, H2O Photo_P Defluorinated or Phenolic Compounds Parent->Photo_P UV Light Oxid_P Hydroxylated or Ring-Opened Products Parent->Oxid_P Oxidizing Agent (e.g., H2O2) Thermal_P Decarboxylated Product Parent->Thermal_P High Temperature

Caption: Potential degradation pathways for the parent compound.

By proactively addressing the factors that influence stability and systematically investigating any issues that arise, you can ensure the quality and reliability of your research involving 3-Fluoro-2,6-dimethoxybenzoic acid derivatives.

References

  • Benchchem. (n.d.). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution.
  • Benchchem. (n.d.). Stability issues of 3-fluorobenzoic acid, morpholide in solution.
  • Reva, I., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. The Journal of Chemical Physics. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Kashyap, S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Impactfactor. (2025, June 25). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Retrieved from [Link]

  • Martinez-Araya, J. I. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Retrieved from [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC. Retrieved from [Link]

  • Ratanapoompinyo, T., et al. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved from [Link]

  • Díaz, E., et al. (2015).
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

  • Li, H., et al. (2020). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. PMC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Teasdale, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. RSSL. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to IR Spectroscopy of Carboxylic Acid and Methoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is a cornerstone analytical technique in research and development, offering rapid and non-destructive identification of functional groups within a molecule. For scientists in fields ranging from organic synthesis to drug development, the ability to accurately interpret IR spectra is paramount. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two common and vital functional groups: the carboxylic acid (-COOH) and the methoxy group (-OCH₃). We will delve into the underlying principles of their vibrational modes, provide practical experimental guidance, and present data in a clear, comparative format to aid in unambiguous spectral interpretation.

The Foundation: Understanding Molecular Vibrations

The principle of infrared spectroscopy hinges on the absorption of specific frequencies of infrared radiation by a molecule, which induces vibrations of its covalent bonds.[1] These vibrations, which include stretching and bending, occur at quantized energy levels.[1] The frequency of the absorbed radiation directly corresponds to the energy required to excite a particular vibrational mode. This frequency is typically expressed as a wavenumber (cm⁻¹), which is inversely proportional to the wavelength.

The position, intensity, and shape of an absorption band in an IR spectrum are influenced by several factors:

  • Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers).[2][3]

  • Atomic Mass: Bonds between atoms with lower masses vibrate at higher frequencies.[2][3]

  • Bond Polarity: A greater change in dipole moment during a vibration results in a more intense absorption band.[2]

  • Intermolecular Forces: Hydrogen bonding, in particular, can significantly broaden and shift absorption bands to lower frequencies.[2]

The Carboxylic Acid Signature: A Tale of Two Bonds and a Broad O-H

The carboxylic acid functional group (-COOH) presents one of the most recognizable set of peaks in an IR spectrum. Its unique features are primarily due to the interplay of the carbonyl (C=O) and hydroxyl (O-H) groups, and the pervasive influence of hydrogen bonding.

In the condensed phase (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers.[4][5] This dimerization has a profound effect on the IR spectrum.

Caption: Hydrogen bonding in a carboxylic acid dimer.

Key Vibrational Modes of Carboxylic Acids:
  • O-H Stretching: This is the most characteristic peak. Due to strong hydrogen bonding, the O-H stretching vibration is observed as a very broad and intense band, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[4][6] This broad absorption often overlaps with the C-H stretching peaks.[4] The breadth of the peak is a direct result of the multitude of vibrational states created by the hydrogen bonds.[1]

  • C=O Stretching: The carbonyl stretch of a carboxylic acid gives rise to a strong, sharp peak. In a hydrogen-bonded dimer, this peak appears in the range of 1725 cm⁻¹ to 1700 cm⁻¹ .[1][5] For a monomeric (free) carboxylic acid, which is less common and typically observed in dilute, non-polar solvents or the gas phase, the C=O stretch shifts to a higher frequency of around 1760 cm⁻¹.[6] Conjugation with a double bond or an aromatic ring can lower the C=O stretching frequency.[1][6]

  • C-O Stretching: The stretching of the carbon-oxygen single bond results in a medium-intensity peak between 1320 cm⁻¹ and 1210 cm⁻¹ .[4]

  • O-H Bending: There are typically two O-H bending vibrations. An in-plane bend appears around 1440-1395 cm⁻¹ , which can be difficult to distinguish from C-H bending bands.[4] A broader, out-of-plane bend is also observed around 950-910 cm⁻¹ .[4]

The Methoxy Group Signature: Subtle but Significant C-H and C-O Stretches

The methoxy group (-OCH₃) is an ether linkage where a methyl group is attached to an oxygen atom. Its IR signature is less dramatic than that of a carboxylic acid but provides clear, identifiable peaks.

G C C H1 H C->H1 C-H stretch H2 H C->H2 C-H stretch H3 H C->H3 C-H stretch O O C->O C-O stretch R R O->R

Caption: Key vibrational modes of a methoxy group.

Key Vibrational Modes of Methoxy Groups:
  • C-H Stretching: The C-H bonds of the methyl group exhibit both symmetric and asymmetric stretching vibrations. These appear as sharp, medium-intensity peaks in the region of 2988 cm⁻¹ to 2880 cm⁻¹ . A diagnostically useful, though sometimes weak, band for the methoxy group can be found around 2860–2800 cm⁻¹ .[7]

  • C-O Stretching: The stretching of the C-O bond in an ether is a prominent feature. For alkyl ethers like those containing a methoxy group, this results in a strong, distinct peak in the range of 1150 cm⁻¹ to 1060 cm⁻¹ .[8] The exact position can be influenced by the nature of the group attached to the oxygen.

  • C-H Bending: The methyl group also has characteristic bending (deformation) vibrations. An asymmetrical bend is typically seen around 1470 cm⁻¹ , and a symmetrical "umbrella" mode appears near 1365 cm⁻¹ .[8]

Comparative Analysis: Distinguishing Carboxylic Acids from Methoxy Groups

The following table summarizes the key IR absorption peaks, providing a direct comparison for efficient spectral analysis.

Vibrational ModeCarboxylic Acid (-COOH)Methoxy Group (-OCH₃)Key Distinguishing Features
O-H Stretch 3300 - 2500 cm⁻¹ (very broad, strong)AbsentThe presence of the extremely broad O-H stretch is a definitive indicator of a carboxylic acid.
C=O Stretch 1725 - 1700 cm⁻¹ (dimer, strong, sharp)AbsentA strong absorption in this region points towards a carbonyl-containing compound, and in conjunction with a broad O-H, confirms a carboxylic acid.
C-H Stretch ~3000 - 2850 cm⁻¹ (often obscured by O-H)2988 - 2880 cm⁻¹ (sharp, medium) and a diagnostic peak around 2860-2800 cm⁻¹The C-H stretches in a methoxy group are typically sharper and more clearly resolved than in a carboxylic acid due to the absence of the overlapping broad O-H band.
C-O Stretch 1320 - 1210 cm⁻¹ (medium)1150 - 1060 cm⁻¹ (strong)Both have C-O stretches, but their positions and the presence of other key peaks allow for differentiation.
O-H Bend 1440 - 1395 cm⁻¹ and 950 - 910 cm⁻¹ (broad)AbsentThe broad O-H bend in the fingerprint region can further support the identification of a carboxylic acid.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation. The choice of method depends on the physical state of the analyte.

Workflow for IR Spectrum Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition Liquid Liquid Sample Place_Drop Place a drop on a salt plate (NaCl or KBr) Liquid->Place_Drop Solid Solid Sample Grind Grind 1-2 mg of sample with ~100 mg KBr powder Solid->Grind Sandwich Create a thin film with a second plate Place_Drop->Sandwich Mount Mount sample in spectrometer Sandwich->Mount Press Press into a transparent pellet Grind->Press Press->Mount Background Collect background spectrum Mount->Background Sample_Scan Collect sample spectrum Background->Sample_Scan Process Process data (e.g., baseline correction) Sample_Scan->Process

Sources

A Guide to the Melting Point Behavior of Fluorinated Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, the melting point stands as a critical sentinel of purity, identity, and crystalline form, directly influencing factors from stability and solubility to manufacturability. The strategic fluorination of aromatic scaffolds like dimethoxybenzoic acid is a widely used technique in medicinal chemistry to modulate these very properties. However, the introduction of fluorine can lead to significant and sometimes non-intuitive changes in melting points, driven by complex intermolecular forces.

This guide provides a comparative analysis of the melting points of dimethoxybenzoic acid isomers, explores the profound impact of fluorination through analogous compounds, and offers a robust experimental protocol for accurate determination. While comprehensive experimental data for a full matrix of fluorinated dimethoxybenzoic acid isomers is not widely available in published literature, we can establish a strong predictive and analytical framework by examining the parent compounds and related fluorinated structures. This allows us to understand the underlying physicochemical principles that govern their thermal behavior.

The Foundational Role of Melting Point in Pharmaceutical Science

The melting temperature of a crystalline solid is the temperature at which it transitions from an ordered solid to a disordered liquid state. This phase change requires sufficient energy to overcome the intermolecular forces holding the molecules together in a crystal lattice. Therefore, the melting point is a direct indicator of the strength of these forces. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt it.

In the context of drug development, a consistent and well-characterized melting point is essential for:

  • Purity Assessment: As a primary quality control check.

  • Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can have different melting points, solubilities, and bioavailabilities.

  • Stability and Formulation: The energy of the crystal lattice, reflected in the melting point, correlates with the compound's physical stability and influences its dissolution rate, a key factor in formulation design.

Comparative Analysis: The Influence of Substituent Position

The melting point of a substituted benzoic acid is highly dependent on the substitution pattern on the aromatic ring. This is due to the influence of the substituents on molecular symmetry, dipole moment, and the ability to form intermolecular and intramolecular hydrogen bonds.

Baseline Comparison: Dimethoxybenzoic Acid Isomers

First, let us examine the non-fluorinated parent compounds. The melting points of various dimethoxybenzoic acid isomers show significant variation, highlighting the importance of substituent placement.

CompoundSubstituent PositionsMelting Point (°C)
2,3-Dimethoxybenzoic Acid 2-OCH₃, 3-OCH₃121 - 124[1]
2,4-Dimethoxybenzoic Acid 2-OCH₃, 4-OCH₃107 - 111[2][3][4][5]
2,5-Dimethoxybenzoic Acid 2-OCH₃, 5-OCH₃76 - 78[6][7][8]
2,6-Dimethoxybenzoic Acid 2-OCH₃, 6-OCH₃186 - 190[9][10][11][12][13]
3,4-Dimethoxybenzoic Acid 3-OCH₃, 4-OCH₃179 - 186[14][15]
3,5-Dimethoxybenzoic Acid 3-OCH₃, 5-OCH₃178 - 180[16][17][18]

Analysis of Trends:

  • High Symmetry and Strong Packing: The 2,6- and 3,5-dimethoxy isomers exhibit the highest melting points. The high degree of symmetry in the 3,5-isomer and the buttressing effect of the two ortho-methoxy groups in the 2,6-isomer can lead to more efficient crystal packing and stronger intermolecular interactions, requiring more energy to disrupt the lattice.

  • Potential for Intramolecular Interactions: The 2,5- and 2,4-dimethoxy isomers have the lowest melting points. The presence of a methoxy group ortho to the carboxylic acid can allow for intramolecular hydrogen bonding between the carboxylic proton and the methoxy oxygen. This internal interaction can reduce the availability of the carboxylic acid for strong intermolecular hydrogen bonding (dimer formation) with neighboring molecules, thereby weakening the crystal lattice and lowering the melting point.

Fig. 1: Influence of hydrogen bonding on melting point.
The Impact of Fluorination: Insights from Mono-Methoxy Analogs

While data for fluorinated dimethoxybenzoic acids is sparse, a clear picture of fluorine's effect can be seen in the more widely characterized mono-fluoro, mono-methoxy isomers.

CompoundSubstituent PositionsMelting Point (°C)
5-Fluoro-2-methoxybenzoic Acid 5-F, 2-OCH₃87 - 91[19][20][21]
4-Fluoro-2-methoxybenzoic Acid 4-F, 2-OCH₃133 - 140[22]
3-Fluoro-4-methoxybenzoic Acid 3-F, 4-OCH₃211 - 213[23][24]
4-Fluoro-3-methoxybenzoic Acid 4-F, 3-OCH₃206 - 208[2][25]

Analysis of Trends:

The introduction of a fluorine atom, with its intense electronegativity and small size, alters the electronic and steric profile of the molecule. This can:

  • Alter Dipole Moments: Changing the overall polarity of the molecule, which affects dipole-dipole interactions in the crystal lattice.

  • Introduce New Interactions: Weak C-H···F hydrogen bonds can form, adding to the lattice energy.

  • Sterically Disrupt Packing: Depending on its position, a fluorine atom can interfere with the optimal stacking of molecules, potentially lowering the melting point.

  • Modulate Hydrogen Bonding: Fluorine's electron-withdrawing effect can increase the acidity of the carboxylic proton, potentially strengthening intermolecular hydrogen bonds if steric factors are favorable.

For example, the high melting point of 3-Fluoro-4-methoxybenzoic acid (211-213 °C) compared to 5-Fluoro-2-methoxybenzoic acid (87-91 °C) is dramatic. This suggests that the 3,4-substitution pattern, when combined with fluorine, allows for very stable and efficient crystal packing, likely involving strong intermolecular hydrogen bonding and favorable dipole interactions, which are disrupted in the 2,5-isomer.

Predictive Analysis for Fluorinated Dimethoxybenzoic Acids

Based on the principles observed, we can hypothesize the effects of adding fluorine to the dimethoxybenzoic acid scaffold:

  • Fluorine Ortho to a Methoxy Group: This could lead to complex steric and electronic effects. It might hinder the free rotation of the methoxy group and could potentially participate in intramolecular hydrogen bonding with a carboxylic acid proton if it is also in an ortho position.

  • Fluorine at a Remote Position: Placing a fluorine atom away from the other substituents (e.g., 5-fluoro-2,3-dimethoxybenzoic acid) would primarily exert an electronic effect, increasing the molecule's overall dipole moment and potentially strengthening the crystal lattice through enhanced dipole-dipole forces.

  • Symmetry Considerations: Adding fluorine to a highly symmetric isomer like 3,5-dimethoxybenzoic acid would break that symmetry, which could disrupt the efficient crystal packing and potentially lead to a lower melting point compared to the parent compound.

Ultimately, the final melting point will be a result of the complex interplay between these competing factors. Direct experimental verification remains essential.

Experimental Protocol: Accurate Melting Point Determination (USP <741> Class I)

To ensure data integrity and comparability, a standardized protocol is crucial. The following method is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination, a globally recognized standard.

I. Apparatus
  • Melting Point Apparatus (Capillary Method): An instrument consisting of a controlled heating block, a sample holder for capillary tubes, a thermometer or digital temperature sensor with an accuracy of ±0.5 °C, and a viewing lens or camera.

  • Capillary Tubes: Glass, sealed at one end, with an internal diameter of 0.8–1.2 mm.

  • Sample Grinding Tool: Mortar and pestle or a suitable pulverizer.

II. Procedure
  • Sample Preparation: a. Ensure the sample is dry. If necessary, dry the substance in a vacuum desiccator over a suitable drying agent. b. Gently pulverize a small amount of the substance to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Loading: a. Charge the capillary tube by pressing the open end into the powdered sample. b. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. c. Repeat until a tightly packed column of 2.5–3.5 mm in height is achieved. Consistent sample height is critical for reproducibility.

  • Measurement: a. Set the starting temperature of the heating block to approximately 10-15 °C below the expected melting point of the substance. b. Once the starting temperature has stabilized, insert the loaded capillary tube into the apparatus. c. Set the heating rate (ramp rate) to 1 °C per minute. A slow, controlled ramp rate is essential for accurate determination. d. Observe the sample continuously.

  • Data Recording: a. Onset Point (T1): Record the temperature at which the first drop of liquid becomes visible. b. Clear Point (T2): Record the temperature at which the substance becomes completely liquid and the last solid particle disappears. c. The Melting Range is reported as T1 to T2.

  • Verification: a. Perform the determination in triplicate. b. The results are considered valid if the individual melting ranges are in close agreement. c. Periodically verify the instrument's accuracy using certified USP Melting Point Reference Standards.

G start Start prep Sample Preparation (Dry & Pulverize) start->prep load Load Capillary Tube (2.5-3.5 mm height) prep->load set_temp Set Start Temperature (~15°C below expected MP) load->set_temp insert_cap Insert Capillary set_temp->insert_cap heat Heat at Controlled Rate (1°C / min) insert_cap->heat observe Observe Sample heat->observe record_t1 Record Onset Point (T1) (First liquid drop) observe->record_t1 Melting begins record_t2 Record Clear Point (T2) (Last solid particle melts) record_t1->record_t2 Continue heating report Report Melting Range (T1 - T2) record_t2->report end End report->end

Fig. 2: Workflow for USP <741> Melting Point Determination.

Conclusion

The melting point of fluorinated dimethoxybenzoic acids is a complex property governed by the delicate balance of intermolecular forces, which are highly sensitive to the specific placement of the fluoro- and methoxy-substituents. While a complete experimental dataset for these isomers is not yet available, by analyzing the non-fluorinated parent compounds and related fluorinated analogs, we can establish a strong understanding of the controlling principles. Symmetrical substitution patterns and the ability to form robust intermolecular hydrogen-bonded dimers tend to result in higher melting points. Conversely, patterns that allow for intramolecular hydrogen bonding or that disrupt efficient crystal packing lead to lower melting points. The addition of fluorine further modifies these interactions through its potent electronic and steric effects. For any researcher in the pharmaceutical sciences, the precise and reproducible determination of this fundamental property, using a standardized protocol like USP <741>, is an indispensable step in the characterization of new chemical entities.

References

  • PubChem. 2,6-Dimethoxybenzoic Acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2,6-dimethoxybenzoic acid, 1466-76-8. [Link]

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  • Stenutz. 3,4-dimethoxybenzoic acid. [Link]

  • NIST. 2,3-Dimethoxybenzoic acid. National Institute of Standards and Technology. [Link]

  • Worldwide Life Sciences. 2-3-Dimethoxybenzoic acid-10g. [Link]

  • Stenutz. 2,3-dimethoxybenzoic acid. [Link]

  • ChemSynthesis. 4-fluoro-3-methoxybenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). [Link]

  • Stenutz. 4-fluoro-3-methoxybenzoic acid. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • NIST. 2,5-Dimethoxybenzoic acid. National Institute of Standards and Technology. [Link]

  • Jiangxi Chemscien Chemical Co., Ltd. 3,4-Dimethoxybenzoic acid. [Link]

  • PubChem. 2-Fluoro-4-methoxybenzoic acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. 3-Fluoro-4-methoxybenzoic acid, 98%. [Link]

  • PubChem. 5-Fluoro-2-methoxybenzoic acid - Compound Summary. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

Sources

Comparing reactivity of 3-fluoro vs non-fluorinated 2,6-dimethoxybenzoic acid

[1]

Executive Summary

2,6-Dimethoxybenzoic acid (2,6-DMBA) is a highly electron-rich, sterically hindered aromatic acid known for its propensity to undergo rapid protodecarboxylation under acidic conditions.[1] It serves as a classic model for steric inhibition of resonance and ipso-substitution.[1]

3-Fluoro-2,6-dimethoxybenzoic acid (3-F-2,6-DMBA) introduces a fluorine atom at the 3-position.[1] While sterically similar, the fluorine atom fundamentally alters the electronic landscape. It significantly enhances thermal and acidic stability by destabilizing the arenium ion intermediate required for decarboxylation and alters the regioselectivity of metallation reactions.

Key Differentiator: The fluorinated variant functions as a "metabolically hardened" bioisostere, offering superior stability and a distinct vector for late-stage functionalization (via C4-lithiation) compared to the labile non-fluorinated parent.[1]

Physicochemical & Electronic Profile

The introduction of fluorine (electronegativity

Feature2,6-Dimethoxybenzoic Acid3-Fluoro-2,6-Dimethoxybenzoic AcidImpact of Fluorine
Structure C1-COOH, C2/C6-OMeC1-COOH, C2/C6-OMe, C3-F Steric bulk increases slightly; electronic density decreases.[1][2]
Acidity (pKa) ~3.44 (Water, 25°C)~2.9 – 3.1 (Predicted)Stronger Acid: Inductive withdrawal (-I) stabilizes the carboxylate anion.
LogP (Lipophilicity) ~0.66~0.95 – 1.10Increased: F increases lipophilicity, improving membrane permeability.
Decarboxylation High Risk (Acid/Heat labile)High Stability F destabilizes the cationic transition state required for CO₂ loss.
Nu- Attack (SNAr) Difficult (requires strong activation)Moderate (F acts as handle)F can act as a leaving group if the ring is further activated (e.g., nitro-substituted).[1]

Critical Reactivity Differences

A. Thermal & Acidic Stability (Decarboxylation)

The most significant practical difference is stability. 2,6-DMBA is notorious for protodecarboxylation (loss of CO₂ to form 1,3-dimethoxybenzene).[1]

  • Mechanism (2,6-DMBA): The two ortho-methoxy groups donate electron density into the ring, stabilizing the protonated intermediate (arenium ion) formed during acid catalysis. This lowers the activation energy for CO₂ extrusion.

  • Mechanism (3-F-2,6-DMBA): The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I).[1] This destabilizes the development of positive charge on the ring (specifically at the C1/ipso position), effectively raising the energy barrier for decarboxylation.

B. Regioselectivity in Lithiation (Directed Ortho Metalation - DoM)

For medicinal chemists utilizing these scaffolds for library generation, the site of lithiation changes:

  • 2,6-DMBA: Lithiation occurs exclusively at C3 (ortho to OMe).[1]

  • 3-F-2,6-DMBA: C3 is blocked. Competition exists between C4 (ortho to F) and C5 (ortho to OMe).

    • Rule: Fluorine is a superior Directing Metalation Group (DMG) compared to Methoxy due to higher acidity of the adjacent proton.

    • Outcome: Lithiation predominantly occurs at C4 , allowing substitution patterns inaccessible in the non-fluorinated parent.

Visual Analysis of Reactivity

The following diagram maps the divergent reactivity pathways and electronic influences.

ReactivityComparisonParent2,6-Dimethoxybenzoic Acid(Scaffold)Fluorinated3-Fluoro Variant(3-F-2,6-DMBA)Parent->Fluorinated+ Fluorine at C3NonFluorinatedNon-Fluorinated(2,6-DMBA)Parent->NonFluorinatedStandardDecarbAcid Catalysis(Heat/H+)Fluorinated->DecarbLithiationLithiation(n-BuLi)Fluorinated->LithiationNonFluorinated->DecarbNonFluorinated->LithiationProd_StableSTABLE(Retains COOH)Decarb->Prod_StableInhibited Pathway(Destabilized Cation)Prod_LossDECARBOXYLATION(Loss of COOH)Decarb->Prod_LossFacile Pathway(Stabilized Arenium Ion)Prod_C3C3-Lithio Species(Ortho to OMe)Lithiation->Prod_C3Directed by OMeProd_C4C4-Lithio Species(Ortho to F)Lithiation->Prod_C4Directed by F(Stronger DMG)

Figure 1: Comparative reactivity map showing the stabilization effect of fluorine against decarboxylation and the shift in lithiation regioselectivity.

Experimental Protocols

Protocol A: Comparative Thermal Stability (Decarboxylation Challenge)

Objective: To quantify the stability difference between the two acids under conditions mimicking harsh acidic workups or metabolic environments.

  • Preparation: Dissolve 1.0 mmol of the test acid (2,6-DMBA or 3-F-2,6-DMBA) in 5.0 mL of 10% H₂SO₄/DMSO (1:9 v/v).

  • Thermal Stress: Heat the sealed reaction vial to 80°C for 4 hours.

  • Analysis: Aliquot 50 µL into methanol and analyze via HPLC (UV detection at 254 nm).

  • Expected Outcome:

    • 2,6-DMBA: >40% conversion to 1,3-dimethoxybenzene (loss of COOH).[1]

    • 3-F-2,6-DMBA: <5% degradation. The fluorine atom destabilizes the protonated ring intermediate, preserving the carboxyl group.

Protocol B: Sterically Hindered Amide Coupling

Both acids possess significant steric hindrance due to the ortho-methoxy groups.[1] Standard EDC/NHS couplings often fail. This protocol uses HATU, which is more effective for hindered substrates.

  • Activation: To a solution of the acid (1.0 eq) in DMF (0.2 M) at 0°C, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Note: The color typically shifts to yellow/orange indicating active ester formation.

  • Addition: Add the amine (1.2 eq). Allow to warm to Room Temperature (25°C) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (carefully, do not heat), sat. NaHCO₃, and brine.

  • Observation: The 3-Fluoro variant may react slightly faster due to the increased electrophilicity of the carbonyl carbon (inductive effect of F), but steric factors remain the rate-limiting step.

Mechanistic Insight: Why Fluorine Prevents Decarboxylation

The following diagram illustrates the energy barrier difference.

DecarbMechanismStartGround State(Acid Form)TS_NonFTransition State (Non-F)Stabilized CationStart->TS_NonFLow Barrier(OMe stabilizes +)TS_FTransition State (With F)Destabilized CationStart->TS_FHigh Barrier(F destabilizes +)ProductDecarboxylated Product(CO2 Lost)TS_NonF->ProductTS_F->ProductSlow / No Rxn

Figure 2: Kinetic barrier comparison. The electron-withdrawing fluorine atom destabilizes the positive charge accumulation on the ring, effectively blocking the decarboxylation pathway.

References

  • PubChem. (2025).[3] 2,6-Dimethoxybenzoic acid | C9H10O4.[1][3][4] National Library of Medicine. [Link]

  • Vandersteen, A. A., et al. (2017).[5] Carbon Kinetic Isotope Effects and the Mechanisms of Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid. Journal of the American Chemical Society, 139(42), 15049-15053.[5] [Link][5]

A Senior Application Scientist's Guide to Validating the Purity of 3-Fluoro-2,6-dimethoxybenzoic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2,6-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its chemical structure, featuring a fluorinated and dimethoxylated aromatic ring, imparts unique electronic and conformational properties. However, the very reactivity that makes it a valuable precursor also presents a significant analytical challenge: ensuring its purity. Trace impurities, including starting materials, byproducts, or degradation products, can have a profound impact on downstream applications, particularly in drug development where they can affect efficacy, safety, and regulatory compliance.

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 3-Fluoro-2,6-dimethoxybenzoic acid. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Analytical Imperative: Why LC-MS is the Gold Standard

The synthesis of substituted benzoic acids can result in a variety of impurities.[1][2][3][4] For 3-Fluoro-2,6-dimethoxybenzoic acid, potential impurities could include isomers, precursors such as 1-fluoro-2,5-dimethoxybenzene, or over-oxidized and incompletely reacted species.[1] Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical technique is paramount.

LC-MS emerges as the "gold standard" for this task due to its dual-mechanism approach:

  • Liquid Chromatography (LC): The LC component separates the analyte from its impurities based on their physicochemical properties, such as polarity and hydrophobicity.[5][6][7][8][9] This separation is crucial for individual quantification.

  • Mass Spectrometry (MS): The MS detector provides two critical pieces of information: the molecular weight of the eluting compounds and, through fragmentation, structural information.[10][11] This allows for the confident identification of both the target compound and any co-eluting impurities. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular mass of small molecules.[10][11][12][13]

The combination of these two powerful techniques in a single platform provides the specificity and sensitivity required for rigorous purity analysis in a pharmaceutical context.[14]

Comparative Analysis of LC-MS Methodologies

The success of an LC-MS analysis hinges on the careful selection of several key parameters. Here, we compare common choices for the analysis of aromatic carboxylic acids like 3-Fluoro-2,6-dimethoxybenzoic acid.

Chromatographic Column Selection

The stationary phase of the LC column is where the separation occurs. For a moderately non-polar molecule like 3-Fluoro-2,6-dimethoxybenzoic acid, reversed-phase chromatography is the most suitable approach.[5][6][7][8] In this mode, a non-polar stationary phase is used with a polar mobile phase.

Column ChemistryPrinciple of SeparationAdvantages for this ApplicationDisadvantages for this Application
C18 (Octadecylsilane) Hydrophobic interactions between the C18 alkyl chains and the analyte.[5][7]Excellent retention for non-polar and moderately polar compounds. Widely available and well-characterized.May show poor retention for very polar impurities.
Phenyl-Hexyl π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions.Enhanced selectivity for aromatic compounds, which can help resolve isomers.Can be less robust than C18 columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.Better retention of very polar compounds.[15]Not ideal for the primary analyte, which is less polar, but could be useful for specific polar impurity profiling.

For general purity assessment, a C18 column is the recommended starting point due to its versatility and robustness.

Mobile Phase Composition

The mobile phase is used to elute the compounds from the column. A gradient elution, where the composition of the mobile phase changes over time, is typically used to achieve optimal separation of compounds with a range of polarities.[6][8]

Mobile Phase SystemRationaleImpact on Analysis
Water/Acetonitrile with 0.1% Formic Acid Formic acid acts as a proton source, which suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention in reversed-phase chromatography. It also aids in the electrospray ionization process.This is the most common and recommended mobile phase for LC-MS analysis of acidic compounds.
Water/Methanol with 0.1% Formic Acid Methanol is an alternative organic modifier to acetonitrile.Methanol has a different selectivity than acetonitrile and can sometimes provide better resolution for specific impurities. However, it generally has a higher viscosity, leading to higher backpressure.
Ammonium Acetate or Ammonium Formate Buffer These buffers can be used to control the pH of the mobile phase.Useful for pH-sensitive separations, but can sometimes cause ion suppression in the mass spectrometer.

A gradient of acetonitrile in water with 0.1% formic acid is the preferred mobile phase for this application.

Mass Spectrometry Detection Modes

The mass spectrometer can be operated in several modes to detect and identify compounds.

MS Detection ModePrincipleApplication in Purity Analysis
Full Scan The mass spectrometer scans a wide range of mass-to-charge (m/z) ratios.Provides a complete mass spectrum of all eluting compounds, allowing for the detection of unexpected impurities.
Selected Ion Monitoring (SIM) The mass spectrometer is set to monitor only a few specific m/z values.Offers higher sensitivity for known impurities.
Tandem MS (MS/MS) A specific ion is selected, fragmented, and the resulting fragment ions are detected.[11]Provides structural information that is invaluable for the identification of unknown impurities.

For a comprehensive purity validation, a combination of Full Scan and MS/MS is recommended. Full scan is used for initial screening and quantification, while MS/MS is used to confirm the identity of the main peak and to elucidate the structure of any detected impurities.

Experimental Protocol: A Validated LC-MS Method

This section provides a detailed, step-by-step protocol for the purity analysis of 3-Fluoro-2,6-dimethoxybenzoic acid. This protocol is designed to be self-validating by incorporating system suitability tests.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of 3-Fluoro-2,6-dimethoxybenzoic acid and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.

  • System Suitability Solution: Prepare a separate solution containing a known impurity or a closely related compound at a similar concentration.

LC-MS System and Parameters
ParameterRecommended SettingRationale
LC System: UHPLC/HPLC systemProvides robust and reproducible separations.
Column: C18, 2.1 x 100 mm, 1.8 µmA standard column for good resolution and efficiency.[16]
Mobile Phase A: 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B: 0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase.
Gradient: 5% B to 95% B over 10 minutesA standard gradient for separating a range of polarities.
Flow Rate: 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature: 40 °CImproves peak shape and reproducibility.
Injection Volume: 5 µLA typical injection volume.
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Provides high resolution and sensitivity.[11][14]
Ionization Mode: Electrospray Ionization (ESI), Negative Ion ModeCarboxylic acids readily form [M-H]⁻ ions.
Scan Mode: Full Scan (m/z 50-500) and targeted MS/MSTo detect all ions and fragment the parent ion for identification.
Data Analysis and Purity Calculation
  • System Suitability: Inject the system suitability solution five times. The relative standard deviation (RSD) of the peak area and retention time for the main peak should be less than 2%.

  • Peak Identification: Identify the peak corresponding to 3-Fluoro-2,6-dimethoxybenzoic acid based on its retention time and the accurate mass of its deprotonated molecule [M-H]⁻.

  • Impurity Detection: Integrate all peaks in the chromatogram.

  • Purity Calculation: Calculate the area percent purity using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    This method assumes that all compounds have a similar response factor in the MS detector. For more accurate quantification, a reference standard for each impurity is required.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the LC-MS purity validation workflow.

Caption: Workflow for LC-MS Purity Validation.

Method Validation According to ICH Guidelines

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20][21] This involves demonstrating the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity of 3-Fluoro-2,6-dimethoxybenzoic acid is a critical quality attribute that can significantly influence its performance in downstream applications. LC-MS is an indispensable tool for the comprehensive validation of its purity, offering unparalleled selectivity and sensitivity. By carefully selecting the chromatographic conditions and mass spectrometric parameters, a robust and reliable method can be developed and validated. The comparative analysis and detailed protocol provided in this guide serve as a practical resource for researchers and scientists to ensure the quality and consistency of this important chemical building block.

References

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  • Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments.
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  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2011, May 27).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation.
  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020, November 11). LCGC.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Food Magazine.
  • common side reactions in the synthesis of substituted benzoic acids - Benchchem. Benchchem.
  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. (2025, August 10).
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Safety Operating Guide

3-Fluoro-2,6-dimethoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide defines the autonomous, safe, and compliant disposal of 3-Fluoro-2,6-dimethoxybenzoic acid (CAS: 52189-67-0 ).

The Critical Differentiator: Unlike standard organic acids, this compound contains a fluorine atom on the benzene ring. Upon thermal decomposition (incineration), it releases Hydrogen Fluoride (HF) .[1][2] Consequently, it cannot be disposed of in standard "Non-Halogenated" organic waste streams. It must be segregated into Halogenated waste streams to ensure the incineration facility utilizes appropriate scrubbers to neutralize HF gas and prevent damage to the combustion infrastructure and environmental release.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards.[3]

Table 1: Physicochemical & Safety Profile
ParameterDataOperational Implication
Chemical Name 3-Fluoro-2,6-dimethoxybenzoic acidVerify label against CAS to prevent mix-ups.
CAS Number 52189-67-0 Unique identifier for waste manifesting.[4]
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer.
Acidity (pKa) ~3.68 (Predicted)Corrosive to mucous membranes; requires acid-resistant containers.
Molecular Formula C₉H₉FO₄Fluorine content dictates "Halogenated" waste stream.
GHS Signal Word WARNING Standard vigilance required.[5][6]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE is non-negotiable.
Personal Protective Equipment (PPE) Requirements
  • Respiratory: N95 mask or half-face respirator with organic vapor/acid gas cartridges if dust is generated.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >100 mM.

  • Eye: Chemical splash goggles. Safety glasses are insufficient for powders that may become airborne.

Waste Characterization & Segregation

Proper segregation is the single most important step in this protocol.

  • Primary Waste Class: Halogenated Organic Acid .

  • RCRA Considerations (USA): While not a P- or U-listed waste specifically, it exhibits characteristics of corrosivity (D002) if in aqueous solution.

  • Incompatibility:

    • Strong Oxidizers: Risk of violent reaction.

    • Strong Bases: Exothermic neutralization.

    • Non-Halogenated Solvents: Do not mix with non-halogenated waste (e.g., pure acetone/ethanol waste) as this contaminates the cheaper disposal stream, forcing the entire volume to be treated as halogenated (more expensive).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus Stock)
  • Objective: Dispose of solid powder without generating dust or liquid waste.

  • Protocol:

    • Do not dissolve. Keep the substance in its original container if possible.

    • If the original container is damaged, transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

    • Label the container with a hazardous waste tag:

      • Constituents: "3-Fluoro-2,6-dimethoxybenzoic acid, Solid."

      • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."

    • Place the container into the Solid Hazardous Waste drum designated for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Objective: Safe disposal of the acid dissolved in organic solvents (e.g., DCM, Ethyl Acetate) or aqueous buffers.

  • Protocol:

    • Check pH: If the solution is aqueous and acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste container to reduce corrosion risk. Caution: CO₂ gas will evolve.

    • Select Stream:

      • If solvent is halogenated (e.g., DCM): Pour into Halogenated Organic Waste carboy.

      • If solvent is non-halogenated (e.g., MeOH):STILL pour into Halogenated Organic Waste carboy. The presence of the fluorinated solute contaminates the stream.

    • Labeling: clearly mark "Contains Fluorinated Organics" to alert the disposal facility.

Scenario C: Empty Containers & Trace Residues
  • Protocol:

    • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., acetone).

    • Collect Rinsate: Pour all three rinses into the Halogenated Organic Waste container.

    • Deface Label: Cross out the original label or remove it.

    • Disposal: The dry, triple-rinsed container can usually be discarded in standard lab trash or glass recycling (verify local institutional rules).

Visualized Workflows

Diagram 1: Waste Segregation Decision Logic

This logic gate ensures the fluorinated compound never enters a non-scrubbed incineration path.

WasteSegregation Start Waste Generation: 3-Fluoro-2,6-dimethoxybenzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Dest_Solid Solid Waste Bin (Label: Halogenated Organic) SolidPath->Dest_Solid Pack in HDPE SolventCheck Solvent Type? LiquidPath->SolventCheck HalogenatedSolvent Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenatedSolvent Aqueous Aqueous Buffer SolventCheck->Aqueous Dest_Liquid Liquid Waste Carboy (Label: HALOGENATED) HalogenatedSolvent->Dest_Liquid NonHalogenatedSolvent->Dest_Liquid Contaminated by Fluorine Neutralize Neutralize to pH 6-8 (Use NaHCO3) Aqueous->Neutralize Neutralize->Dest_Liquid Add to Halogenated Stream

Caption: Decision tree ensuring all forms of the fluorinated acid are routed to Halogenated waste streams to manage HF generation.

Diagram 2: Emergency Spill Response

Immediate actions to take if the solid powder is spilled on the bench or floor.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert personnel, Don PPE Spill->Secure Contain 2. Containment Cover with spill pad Avoid dust generation Secure->Contain Clean 3. Cleanup Sweep gently or use HEPA vacuum Contain->Clean Decon 4. Decontamination Wipe surface with weak base (NaHCO3) Clean->Decon Dispose 5. Disposal Place debris in Halogenated Solid Waste Decon->Dispose

Caption: Step-by-step spill response protocol minimizing exposure and environmental contamination.

Regulatory Context & Compliance

  • EPA (USA): While 3-Fluoro-2,6-dimethoxybenzoic acid is not explicitly listed on the "P" or "U" lists, the generator is responsible for determining if the waste exhibits hazardous characteristics.

    • Corrosivity (D002): Applicable if pH ≤ 2.[3]

    • Toxicity: Fluorinated compounds are scrutinized for persistence.[7]

  • Incineration Requirement: The presence of the C-F bond requires high-temperature incineration (>1100°C) to ensure mineralization. The facility must capture the resulting HF gas. Never dispose of this chemical via drain or evaporation.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Hazardous Waste Management: Halogenated Organic Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorinated Benzoic Acids. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.